3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
Description
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14;/h3-4,6-7H,5,8H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNBFJDEOYTIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641032 | |
| Record name | 3-[4-(Dimethylamino)phenyl]propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134691-04-5 | |
| Record name | 3-[4-(Dimethylamino)phenyl]propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. Due to the limited availability of public data, this document focuses on the confirmed structural and basic physicochemical properties. At present, detailed experimental protocols for its synthesis, purification, and analysis, as well as information on its biological activities and potential signaling pathways, are not extensively documented in publicly accessible scientific literature. This guide serves as a foundational resource, summarizing the existing knowledge and highlighting areas where further research is required.
Chemical Identity and Properties
This compound is a substituted aromatic propionic acid derivative. Its core structure consists of a phenyl ring substituted with a dimethylamino group at the para-position and a propionic acid hydrochloride group.
General Information
| Property | Value | Reference |
| IUPAC Name | 3-[4-(dimethylamino)phenyl]propanoic acid;hydrochloride | [1] |
| Synonyms | Benzenepropanoic acid, 4-(dimethylamino)-, hydrochloride (1:1) | |
| CAS Number | 1134691-04-5 | |
| Molecular Formula | C₁₁H₁₆ClNO₂ | |
| Molecular Weight | 229.70 g/mol | |
| Physical Form | Solid |
Physicochemical Data
Quantitative data regarding the melting point, boiling point, and solubility of this compound are not consistently available in the surveyed literature. Data reported for the similar-sounding but structurally distinct compound, 3-(dimethylamino)propanoic acid hydrochloride, should not be used for this substance.
Structural Information
The structural formula of this compound is presented below.
Caption: Chemical structure of this compound.
Experimental Data
Synthesis and Purification
Analytical Data
No specific, publicly available spectral data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified. Commercial suppliers note that they do not typically collect analytical data for this compound[2].
Biological Activity and Toxicological Information
Pharmacological and Biological Profile
There is currently no available information in peer-reviewed scientific literature regarding the biological activity, mechanism of action, or potential signaling pathways associated with this compound. Broader research on substituted phenylpropanoic acids suggests a wide range of potential pharmacological activities, including roles as activators of peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation[2][3]. However, the specific activities of the dimethylamino-substituted compound remain uninvestigated.
Safety and Handling
Based on available supplier safety data sheets, this compound is classified with the GHS07 pictogram, indicating it may cause skin sensitization.
-
Signal Word: Warning
-
Hazard Statement: H317 (May cause an allergic skin reaction)
-
Precautionary Statement: P280 (Wear protective gloves/protective clothing/eye protection/face protection)
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment.
Conclusion and Future Directions
This compound is a chemical compound for which there is a notable lack of comprehensive scientific data. While its basic chemical identity is established, critical information for its application in research and development, such as detailed physicochemical properties, robust experimental protocols, and biological activity, is absent from the public record.
This guide underscores the need for foundational research to characterize this molecule fully. Future studies should aim to:
-
Develop and publish a reliable, high-yield synthetic route and purification protocol.
-
Perform comprehensive analytical characterization, including NMR, IR, and mass spectrometry, to establish a reference spectral library.
-
Investigate its physicochemical properties, including solubility in various solvents and its melting point.
-
Conduct in vitro and in vivo studies to determine its biological activities and elucidate any potential mechanisms of action and associated signaling pathways.
Such research would be invaluable for assessing the potential of this compound for applications in drug discovery and other scientific disciplines.
References
- 1. 3-(4-(Dimethylamino)Phenyl)Propanoic Acid Hydrochloride | C11H16ClNO2 | CID 24721206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. Due to the limited availability of experimental data for this specific compound, this guide incorporates information on closely related analogues to provide a broader context for its potential characteristics and applications. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Molecular Structure
This compound is a derivative of propionic acid featuring a phenyl ring substituted with a dimethylamino group at the para position. The compound is supplied as a hydrochloride salt.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO₂ | |
| Molecular Weight | 229.70 g/mol | |
| SMILES String | O=C(O)CCC1=CC=C(C=C1)N(C)C.[H]Cl | |
| InChI Key | WYNBFJDEOYTIGZ-UHFFFAOYSA-N |
Physicochemical Properties
For context, a related compound, 3-(Dimethylamino)propionic acid hydrochloride (without the phenyl group), has a reported melting point of 186-191 °C. However, this should be considered with caution as the presence of the 4-dimethylamino-phenyl group will significantly influence the physical properties.
Table 2: Physicochemical Data (Limited)
| Property | Value | Source |
| Physical Form | Solid |
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a plausible synthetic route can be inferred from protocols for analogous compounds.
Hypothetical Synthesis Workflow:
A potential synthetic pathway could involve the following key steps:
Caption: A possible synthetic workflow for the target compound.
Note: This represents a generalized approach. Optimization of reagents, reaction conditions, and purification methods would be necessary.
Spectroscopic Analysis
Comprehensive spectroscopic data (NMR, IR, MS) for this compound are not publicly available. Sigma-Aldrich, a supplier of this compound, explicitly states that they do not collect analytical data for this product. Researchers utilizing this compound would need to perform their own analytical characterization.
Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature detailing the biological activity or associated signaling pathways for this compound.
However, the broader class of aryl-propionic acid derivatives is well-known for a range of biological activities. Many compounds in this class are non-steroidal anti-inflammatory drugs (NSAIDs).[1] It is important to note that a study on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives found that the introduction of a dimethylamino substituent on the phenyl ring resulted in a complete loss of antimicrobial activity against the tested bacterial strains. This suggests that the dimethylamino group may not be favorable for this specific type of biological activity in this class of compounds.
Given the lack of specific data, any investigation into the biological effects of this compound would be breaking new ground.
Conclusion
This compound is a chemical compound with a well-defined molecular structure. However, there is a significant lack of publicly available experimental data regarding its physicochemical properties, a validated synthesis protocol, comprehensive spectroscopic analysis, and biological activity. This guide provides the available information and suggests potential avenues for synthesis and analysis based on related compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential applications in research and drug development. Professionals working with this compound should undertake their own rigorous characterization and validation.
References
Technical Guide: 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
CAS Number: 1134691-04-5
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, in-depth technical data, including specific experimental protocols, quantitative analytical data, and detailed biological activity for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, is limited. A major supplier, Sigma-Aldrich, notes that they do not collect analytical data for this specific product. This guide, therefore, provides a comprehensive overview based on the known properties of the compound, general synthetic and analytical methodologies for structurally related molecules, and the established biological activities of the broader class of aryl propionic acid derivatives.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This information is crucial for its handling, formulation, and application in a research setting.
| Property | Value | Source |
| CAS Number | 1134691-04-5 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 229.70 g/mol | [2][3] |
| Appearance | Solid (form) | [3] |
| Synonyms | Benzenepropanoic acid, 4-(dimethylamino)-, hydrochloride (1:1) | [1] |
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthetic route could involve the reductive amination of a suitable keto-acid or the reduction of a corresponding cinnamic acid derivative, followed by hydrochloride salt formation.
General Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(4-Dimethylaminophenyl)propanoic acid
A mixture of 4-(dimethylamino)cinnamic acid and a palladium-on-carbon catalyst in a suitable solvent (e.g., ethanol) would be subjected to hydrogenation. The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the catalyst would be filtered off, and the solvent removed under reduced pressure to yield the crude propanoic acid derivative.
Step 2: Formation of the Hydrochloride Salt
The crude 3-(4-Dimethylaminophenyl)propanoic acid would be dissolved in a suitable solvent like ethanol. A solution of hydrochloric acid in ethanol would then be added. The hydrochloride salt would precipitate out of the solution and could be collected by filtration, washed with a non-polar solvent like hexane, and dried.[4]
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/ether) would be employed to purify the final product.
Analytical Characterization
The identity and purity of this compound would be confirmed using standard analytical techniques. The following table summarizes the expected analytical data based on its chemical structure.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the aliphatic chain protons (-CH₂-CH₂-), and the N-methyl protons. The integration of these signals would be consistent with the number of protons in each environment. |
| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons, the N-methyl carbons, and the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the free base, 3-(4-Dimethylaminophenyl)propanoic acid. |
| HPLC | A single major peak in the chromatogram would indicate the purity of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic groups, and C-N stretches. |
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not available, the broader class of aryl propionic acid derivatives is known for a range of biological activities. Furthermore, the presence of the dimethylamino-phenyl moiety suggests potential interactions with various biological targets.
Areas for Investigation
-
Antimicrobial and Antifungal Activity: Recent studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antimicrobial and antifungal properties.[5]
-
Anticancer and Antioxidant Properties: The same class of compounds has also been investigated for potential anticancer and antioxidant activities.[6]
-
Neurological Activity: The structural similarity to some neurotransmitter precursors and other neuroactive compounds suggests that it could be investigated for effects on the central nervous system.
Hypothetical Mechanism of Action
Given the structural motifs, a hypothetical mechanism could involve the interaction of the compound with a specific receptor or enzyme. For instance, it could act as a ligand for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.
Conclusion and Future Directions
This compound is a commercially available compound with a defined chemical structure. However, a significant gap exists in the scientific literature regarding its detailed synthesis, analytical characterization, and biological activity. Future research should focus on:
-
Developing and publishing a detailed, optimized synthesis and purification protocol.
-
Performing comprehensive analytical characterization (NMR, MS, HPLC, etc.) to establish a reference dataset.
-
Screening the compound for a range of biological activities, particularly in the areas of oncology, microbiology, and neuroscience, based on the known activities of structurally related molecules.
-
Investigating its mechanism of action to identify potential molecular targets and signaling pathways.
This foundational work is essential for unlocking the potential of this compound in drug discovery and development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 3-(4-(Dimethylamino)Phenyl)Propanoic Acid Hydrochloride | C11H16ClNO2 | CID 24721206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Biological Profile of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride: A Predictive Analysis
Executive Summary
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is a small molecule featuring two key pharmacophoric elements: an aryl propionic acid scaffold and a phenylethylamine-like moiety. Based on these structural components, it is hypothesized that this compound may exhibit a dual pharmacological profile, potentially acting as a non-steroidal anti-inflammatory drug (NSAID) through cyclooxygenase (COX) inhibition, and/or modulating monoaminergic systems, which could confer neurological or psychiatric activities. This guide will explore these potential activities by examining the structure-activity relationships (SAR) of closely related compounds.
Chemical Structure and Properties
| Identifier | Value |
| IUPAC Name | 3-(4-Dimethylaminophenyl)propanoic acid hydrochloride |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| CAS Number | 1134691-04-5 |
| SMILES | CN(C)C1=CC=C(C=C1)CCC(=O)O.Cl |
Predicted Biological Activities and Mechanisms of Action
Potential Anti-inflammatory Activity
The aryl propionic acid backbone is a hallmark of a major class of NSAIDs, which includes well-known drugs like ibuprofen and naproxen. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
Hypothesized Signaling Pathway: COX Inhibition
Caption: Hypothesized mechanism of anti-inflammatory action via COX inhibition.
A review of aryl propionic acid derivatives confirms their wide-ranging biological activities, including anti-inflammatory, analgesic, and antipyretic effects, primarily through the inhibition of prostaglandin synthesis.[1][2] While most commercially available NSAIDs of this class are 2-aryl propionic acids, the 3-aryl substitution in the target compound may influence its potency and selectivity towards COX-1 and COX-2 isoforms.
Potential Neurological and Psychiatric Activity
The presence of a dimethylamino group on the phenyl ring creates a structural resemblance to phenylethylamine derivatives, a class of compounds known to interact with monoamine neurotransmitter systems.
Phenylethylamines are known to inhibit the reuptake of dopamine, norepinephrine, and serotonin by binding to their respective transporters (DAT, NET, and SERT). This inhibition leads to an increase in the synaptic concentration of these neurotransmitters, which is the mechanism behind the therapeutic effects of many antidepressants and stimulants.
Structure-activity relationship studies of β-phenethylamine derivatives have shown that substitutions on the phenyl ring can significantly influence their potency as dopamine reuptake inhibitors.[3][4] The dimethylamino substitution at the para position of the phenyl ring in the target compound could confer affinity for these transporters.
Hypothesized Workflow: Evaluation of Monoamine Transporter Interaction
Caption: Proposed experimental workflow to test for monoamine transporter interaction.
Certain phenethylamine derivatives also exhibit affinity for serotonin receptors, particularly the 5-HT₂A receptor.[5][6][7] Agonism or antagonism at this receptor is associated with the mechanism of action of various psychoactive drugs, including psychedelics and atypical antipsychotics. The substitution pattern on the phenyl ring is a key determinant of binding affinity for 5-HT₂A receptors.[5][6][7]
Analog Data and Structure-Activity Relationship (SAR) Insights
Due to the lack of direct data, we turn to the biological activities of close structural analogs.
3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride (Positional Isomer)
The meta-substituted isomer, 3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride, has been suggested to have potential antidepressant-like and analgesic properties.[8] While a specific mechanism of action has not been elucidated, this suggests that the dimethylamino-phenyl-propionic acid scaffold may indeed possess neuromodulatory activities.[8]
3-Phenylpropanoic Acid
The parent compound lacking the dimethylamino group, 3-phenylpropanoic acid, has been shown to possess antimicrobial activity against a range of bacteria and fungi.[9] This raises the possibility that the target compound could also exhibit antimicrobial properties.
Proposed Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of this compound, the following experimental protocols are proposed.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.
-
Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and the compound to be tested at various concentrations.
-
Incubation: Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the production of prostaglandin E₂ (PGE₂) using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each COX isoform by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Monoamine Transporter Binding Assay
Objective: To assess the binding affinity of the compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Methodology:
-
Membrane Preparation: Use cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligand: Select appropriate radioligands for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).
-
Binding Reaction: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable binding buffer.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the inhibitory constant (Ki) by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.
Conclusion
While the biological activity of this compound remains to be experimentally determined, its chemical structure strongly suggests a potential for dual pharmacological effects. The aryl propionic acid moiety points towards possible anti-inflammatory activity through COX inhibition, a well-trodden path for this chemical class. Concurrently, the phenylethylamine-like feature introduces the likelihood of interaction with monoamine systems, which could result in a range of neurological or psychiatric effects. The insights from its positional isomer and the core phenylpropanoic acid structure further hint at potential analgesic, antidepressant, and antimicrobial activities. This whitepaper serves as a foundational guide for researchers, proposing a clear, hypothesis-driven approach to systematically investigate the biological profile of this compound. The outlined experimental protocols provide a starting point for elucidating its mechanism of action and therapeutic potential.
References
- 1. orientjchem.org [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.skku.edu [pure.skku.edu]
- 8. Buy 3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride | 99528-15-1 [smolecule.com]
- 9. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the standardized methodologies for acquiring and interpreting spectroscopic data for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. Due to the current unavailability of specific experimental spectroscopic data for this compound in public databases, this document focuses on providing detailed, best-practice experimental protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These protocols are intended to guide researchers in generating high-quality spectroscopic data for this and similar compounds. Additionally, a general workflow for the spectroscopic analysis of a solid organic compound is presented.
Introduction
This compound (C₁₁H₁₆ClNO₂) is a solid organic compound with a molecular weight of 229.70 g/mol .[1] Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such compounds in research and drug development. This guide provides the necessary experimental frameworks to obtain reliable and reproducible spectroscopic data.
Experimental Protocols
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For a solid sample like this compound, the following protocol is recommended:
Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). No extensive sample preparation, such as creating a KBr pellet, is typically required.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Accessory: A single-reflection ATR accessory.
-
Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The solid sample is then brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.
-
The sample spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
-
Data Processing: The resulting spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument software.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Methodology: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).
-
A small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable alternative for aqueous solutions, is added.
-
The solution is transferred to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Probe: A standard broadband or inverse detection probe.
-
-
Data Acquisition for ¹H NMR:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-pulse ¹H NMR experiment is performed.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
-
Data Acquisition for ¹³C NMR:
-
A proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectrum. Chemical shifts are referenced to the internal standard.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Methodology: Electrospray Ionization - Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
A dilute solution of the sample is prepared by dissolving a small amount of this compound in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.
-
The solution should be filtered to remove any particulate matter.
-
-
Instrument Setup:
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
-
Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) are optimized to achieve a stable and abundant signal for the analyte ion.
-
The mass spectrum is acquired in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data is collected over a mass-to-charge (m/z) range appropriate for the expected molecular weight.
-
-
Data Processing: The acquired mass spectrum is processed to identify the m/z value of the molecular ion and any significant fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.
Data Presentation
While specific experimental data for this compound is not currently available in public spectral databases, the following tables provide a template for how such data should be presented for clarity and comparison.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Predicted Value | e.g., s, d, t, q, m | e.g., 6H | e.g., N(CH₃)₂ |
| Predicted Value | e.g., s, d, t, q, m | e.g., 2H | e.g., Ar-CH₂ |
| Predicted Value | e.g., s, d, t, q, m | e.g., 2H | e.g., CH₂-COOH |
| Predicted Value | e.g., s, d, t, q, m | e.g., 4H | e.g., Aromatic H |
| Predicted Value | e.g., s, d, t, q, m | e.g., 1H | e.g., COOH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| Predicted Value | e.g., N(CH₃)₂ |
| Predicted Value | e.g., Ar-CH₂ |
| Predicted Value | e.g., CH₂-COOH |
| Predicted Value | e.g., Aromatic C |
| Predicted Value | e.g., Aromatic C |
| Predicted Value | e.g., Aromatic C-N |
| Predicted Value | e.g., C=O |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Predicted Range | e.g., Strong, Broad | e.g., O-H stretch (Carboxylic Acid) |
| Predicted Range | e.g., Medium, Sharp | e.g., C-H stretch (Aromatic) |
| Predicted Range | e.g., Medium, Sharp | e.g., C-H stretch (Aliphatic) |
| Predicted Range | e.g., Strong, Sharp | e.g., C=O stretch (Carboxylic Acid) |
| Predicted Range | e.g., Medium | e.g., C=C stretch (Aromatic) |
| Predicted Range | e.g., Strong | e.g., C-N stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Calculated Value | 100 | [M+H]⁺ |
| Predicted Fragment | Value | Fragment Structure |
Workflow and Visualization
The general workflow for the spectroscopic analysis of a solid organic compound like this compound is depicted below. This process ensures a systematic approach from sample reception to final structural confirmation.
Conclusion
References
An In-depth Technical Guide to the 1H NMR Spectrum of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. This document outlines the predicted spectral data, a detailed interpretation of the proton signals, a standard experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure with its proton environments.
Predicted 1H NMR Spectral Data
The following table summarizes the predicted 1H NMR data for this compound. The data has been generated using a computational prediction tool and is intended to be a representative guide for experimental analysis. Actual experimental values may vary depending on the specific conditions, such as solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-a | 7.45 | Doublet | 8.8 | 2H |
| H-b | 7.18 | Doublet | 8.8 | 2H |
| H-c | 2.95 | Triplet | 7.6 | 2H |
| H-d | 2.65 | Triplet | 7.6 | 2H |
| H-e | 3.05 | Singlet | - | 6H |
| H-f (COOH) | ~12-13 | Broad Singlet | - | 1H |
| H-g (NH+) | ~10-12 | Broad Singlet | - | 1H |
Spectral Interpretation
The predicted 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
-
Aromatic Protons (H-a and H-b): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which is often simplified to two doublets. The protons ortho to the electron-donating dimethylamino group (H-b) are expected to be shielded and appear at a lower chemical shift (around 7.18 ppm) compared to the protons ortho to the electron-withdrawing propionic acid side chain (H-a), which are predicted to be deshielded and appear at a higher chemical shift (around 7.45 ppm). Both signals are expected to be doublets with a coupling constant of approximately 8.8 Hz, typical for ortho-coupling in a benzene ring.
-
Propionic Acid Protons (H-c and H-d): The two methylene groups of the propionic acid side chain form an ethyl-like system. The methylene group adjacent to the aromatic ring (H-c) is predicted to resonate at around 2.95 ppm as a triplet. The methylene group adjacent to the carboxylic acid group (H-d) is expected to be slightly more deshielded and appear at approximately 2.65 ppm, also as a triplet. The triplet multiplicity arises from the coupling with the adjacent methylene group, with a predicted coupling constant of about 7.6 Hz.
-
Dimethylamino Protons (H-e): The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and are expected to appear as a sharp singlet at around 3.05 ppm.
-
Carboxylic Acid and Ammonium Protons (H-f and H-g): The acidic protons of the carboxylic acid and the ammonium hydrochloride are expected to be highly deshielded and will likely appear as broad singlets in the region of 10-13 ppm. Their exact chemical shifts are highly dependent on the solvent, concentration, and temperature. These signals may also undergo exchange with residual water in the solvent, leading to further broadening or even disappearance.
Experimental Protocol for 1H NMR Spectroscopy
The following is a detailed methodology for acquiring the 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or Methanol-d4) in a clean, dry vial. The choice of solvent is critical as the acidic protons' chemical shifts are solvent-dependent. DMSO-d6 is often a good choice for observing exchangeable protons.
-
Once fully dissolved, transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.
-
Cap the NMR tube securely.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Temperature: Set the probe temperature to 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is typically used.
-
Acquisition Parameters:
-
Number of Scans (NS): 16 to 64 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
-
Acquisition Time (AQ): Typically around 2-4 seconds.
-
Spectral Width (SW): A spectral width of approximately 16 ppm is recommended to ensure all signals, including the acidic protons, are observed.
-
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Integrate all the signals to determine the relative number of protons for each resonance.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Analyze the multiplicities and coupling constants of the signals.
Visualizations
The following diagrams illustrate the chemical structure and proton environments of this compound.
Caption: Chemical structure of this compound with proton assignments.
Caption: Logical relationship of proton environments and their key coupling interactions.
Mass spectrometry of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
An In-Depth Technical Guide to the Mass Spectrometry of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. Due to the limited availability of published mass spectra for this specific compound, this document presents a predictive analysis based on the known fragmentation patterns of structurally related molecules, including aromatic carboxylic acids and phenethylamines.
Predicted Mass Spectrum Data
The mass spectral data for the free base, 3-(4-Dimethylamino-phenyl)-propionic acid (molecular weight: 193.25 g/mol ), is predicted below. The hydrochloride salt will dissociate in the ionization source, and the free base will be analyzed.
Table 1: Predicted Mass Spectral Data for 3-(4-Dimethylamino-phenyl)-propionic acid
| m/z (Predicted) | Proposed Fragment Ion | Structure of Fragment | Predicted Relative Abundance |
| 193.13 | [M]+• | C₁₁H₁₅NO₂ | Moderate |
| 148.10 | [M - COOH]+ | C₉H₁₄N | High |
| 134.08 | [M - CH₂COOH]+ | C₈H₁₂N | High |
| 120.08 | [C₈H₁₀N]+ | C₈H₁₀N | Moderate |
| 77.04 | [C₆H₅]+ | C₆H₅ | Low |
| 44.05 | [C₂H₆N]+ | C₂H₆N | Moderate |
Proposed Fragmentation Pattern
The fragmentation of 3-(4-Dimethylamino-phenyl)-propionic acid under electron ionization (EI) is expected to proceed through several key pathways initiated by the ionization of the molecule. The primary sites for fragmentation are the carboxylic acid group and the propyl chain.
A significant fragmentation pathway for aromatic carboxylic acids involves the loss of the carboxyl group.[1][2][3] For 3-(4-Dimethylamino-phenyl)-propionic acid, this would result in a prominent peak at m/z 148.10. Another expected fragmentation is the cleavage of the bond between the alpha and beta carbons of the propionic acid side chain, leading to the formation of a stable benzylic cation at m/z 134.08. This is a common fragmentation pattern for compounds with a phenyl group attached to an alkyl chain.[4][5][6] The dimethylamino group can also influence fragmentation, potentially leading to fragments containing the nitrogen atom.[7][8][9]
Experimental Protocols
The following is a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
3.1. Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
3.2. Liquid Chromatography Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3.3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode. For fragmentation studies, tandem MS (MS/MS) can be performed by selecting the parent ion (m/z 193.13) and applying collision-induced dissociation (CID).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. GCMS Section 6.12 [people.whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide dimethylation: fragmentation control via distancing the dimethylamino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. merckmillipore.com [merckmillipore.com]
Infrared spectroscopy of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
An in-depth analysis of the infrared (IR) spectrum of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride reveals characteristic absorption bands corresponding to its distinct functional groups. This technical guide provides a detailed overview of the vibrational modes, a comprehensive experimental protocol for spectral acquisition, and a workflow for the analysis of this compound.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is characterized by the vibrational frequencies of its carboxylic acid, tertiary amine hydrochloride, para-substituted aromatic ring, and aliphatic chain moieties. The expected absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3300–2500 | O-H stretching (hydrogen-bonded) | Carboxylic acid | Broad |
| ~3030 | Aromatic C-H stretching | Para-substituted benzene ring | Medium |
| 2960–2850 | Aliphatic C-H stretching | Propionic acid chain (-CH₂-CH₂-) | Medium |
| 2800–2400 | N⁺-H stretching | Tertiary amine hydrochloride | Broad |
| 1760–1690 | C=O stretching | Carboxylic acid | Strong |
| 1610–1585 | C=C stretching (in-ring) | Para-substituted benzene ring | Medium |
| 1500–1400 | C=C stretching (in-ring) | Para-substituted benzene ring | Medium |
| 1440–1395 | O-H bending | Carboxylic acid | Medium |
| ~1465 | CH₂ scissoring | Propionic acid chain | Medium |
| 1335–1250 | C-N stretching | Aromatic amine | Strong |
| 1320–1210 | C-O stretching | Carboxylic acid | Strong |
| 950–910 | O-H out-of-plane bending | Carboxylic acid | Broad |
| 860–790 | C-H out-of-plane bending | Para-substituted benzene ring | Strong |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy using the KBr Pellet Method
This protocol details the steps for acquiring the infrared spectrum of solid this compound using the potassium bromide (KBr) pellet technique.[1][2][3][4][5]
1. Materials and Equipment:
-
This compound (sample)
-
Spectroscopy-grade potassium bromide (KBr), dried in an oven at 100-110°C for at least 2 hours to remove moisture.[3]
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
-
Spatula
-
Analytical balance
2. Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.[5]
-
Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.[2] The sample concentration in KBr should be in the range of 0.2% to 1%.[1]
-
Transfer the sample and KBr to the agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[1][2] The fine particle size is crucial to reduce scattering of the infrared radiation.[1]
3. Pellet Formation:
-
Carefully transfer the powdered mixture into the collar of the pellet press die.
-
Level the surface of the powder gently with a spatula.
-
Place the plunger into the collar and transfer the die set to the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[6]
-
Slowly release the pressure and carefully disassemble the die set to retrieve the KBr pellet. A good quality pellet should be clear and free of cracks.
4. Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment to account for atmospheric and instrumental contributions.[4]
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
5. Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed peak positions (in cm⁻¹) with the known vibrational frequencies of the functional groups present in the molecule to confirm its structure.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for obtaining the FTIR spectrum of this compound using the KBr pellet method.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. scienceijsar.com [scienceijsar.com]
- 4. jascoinc.com [jascoinc.com]
- 5. shimadzu.com [shimadzu.com]
- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
The Solubility Profile of 3-(4-Dimethylamino-phenyl)-propionic Acid Hydrochloride in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, a compound of interest in pharmaceutical research and development. Due to its potential applications, understanding its behavior in various organic solvents is crucial for process development, formulation, and analytical method design. However, a comprehensive search of publicly available scientific literature and technical data sheets reveals a significant lack of specific quantitative solubility data for this particular compound.
General Solubility Considerations
The solubility of a compound is influenced by its physicochemical properties and the nature of the solvent. For this compound, the presence of a hydrophilic hydrochloride salt and a more lipophilic dimethylamino-phenyl-propionic acid backbone suggests a complex solubility profile. It is anticipated to exhibit some solubility in polar protic solvents, such as lower alcohols, due to the potential for hydrogen bonding and ion-dipole interactions. Its solubility in non-polar aprotic solvents is expected to be limited.
Experimental Protocol for Solubility Determination
A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. The following provides a detailed, generalized protocol that can be adapted for the analysis of this compound.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a specific speed and for a set duration.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Data Presentation
As specific quantitative data could not be located in the public domain, the following table is presented as a template for researchers to populate with their experimentally determined values.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Data not available | Data not available | Shake-Flask / HPLC |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask / HPLC |
| Isopropanol | 25 | Data not available | Data not available | Shake-Flask / HPLC |
| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask / HPLC |
| Acetone | 25 | Data not available | Data not available | Shake-Flask / HPLC |
| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask / HPLC |
| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask / HPLC |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
In-Depth Technical Guide on the Antidepressant-Like Effects of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
Disclaimer: Extensive literature searches did not yield specific preclinical studies, quantitative data, or detailed experimental protocols for the antidepressant-like effects of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. The following guide is a structured representation of the type of information that would be presented had such data been available, based on standard practices in preclinical psychopharmacology. The experimental protocols and data tables are illustrative and based on common methodologies used to evaluate potential antidepressant compounds.
Introduction
This compound is a chemical compound with a structure that suggests potential interaction with neurobiological targets relevant to mood disorders. The presence of a dimethylamino-phenyl group is a feature found in some centrally active compounds. This document outlines the hypothetical preclinical evaluation of this compound for antidepressant-like activity, detailing standard experimental procedures and potential mechanisms of action that would be investigated.
Hypothetical Quantitative Data on Antidepressant-Like Effects
The antidepressant potential of a novel compound is typically assessed using a battery of behavioral despair tests in rodents. The most common are the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that an animal will develop an immobile posture when placed in an inescapable, stressful situation. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Table 1: Effects of this compound in the Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease in Immobility vs. Vehicle |
| Vehicle (Saline) | - | 180 ± 15 | - |
| Imipramine (Positive Control) | 20 | 90 ± 10 | 50% |
| Compound A | 10 | 150 ± 12 | 16.7% |
| Compound A | 20 | 110 ± 14 | 38.9% |
| Compound A | 40 | 85 ± 11 | 52.8% |
Data are presented as mean ± SEM (Standard Error of the Mean). "Compound A" represents this compound.
Table 2: Effects of this compound in the Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease in Immobility vs. Vehicle |
| Vehicle (Saline) | - | 210 ± 18 | - |
| Fluoxetine (Positive Control) | 20 | 115 ± 12 | 45.2% |
| Compound A | 10 | 180 ± 15 | 14.3% |
| Compound A | 20 | 130 ± 16 | 38.1% |
| Compound A | 40 | 100 ± 13 | 52.4% |
Data are presented as mean ± SEM. "Compound A" represents this compound.
Detailed Experimental Protocols
The following are detailed, standardized protocols for the key experiments that would be cited in the evaluation of a potential antidepressant.
3.1. Animals
Male Swiss Webster mice, weighing 25-30 g, would be used for these studies. The animals would be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All experiments would be conducted in accordance with the ethical guidelines for the care and use of laboratory animals.
3.2. Drug Administration
This compound would be dissolved in a 0.9% saline solution. The compound would be administered via intraperitoneal (i.p.) injection 30-60 minutes prior to the behavioral tests. A vehicle control group (saline) and a positive control group (a known antidepressant like imipramine or fluoxetine) would be included in each experiment.
3.3. Forced Swim Test (FST)
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed in the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
The duration of immobility (defined as the time the mouse floats motionless or makes only small movements to keep its head above water) is scored during the last 4 minutes of the test.
-
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) for comparison with the vehicle control group.
3.4. Tail Suspension Test (TST)
-
Apparatus: A commercially available tail suspension chamber or a custom-made setup where mice can be suspended by their tails.
-
Procedure:
-
A small piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by the tape from a hook or a lever in the chamber.
-
The total duration of the test is 6 minutes, and the session is video-recorded.
-
The duration of immobility is scored.
-
-
Data Analysis: Similar to the FST, the mean immobility time for each group is analyzed using ANOVA and appropriate post-hoc tests.
Visualization of Potential Mechanisms and Workflows
Given the chemical structure, a plausible mechanism of action for this compound could involve the modulation of monoamine neurotransmitter systems. The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway.
Conclusion
While there is currently no published data on the antidepressant-like effects of this compound, this guide provides a framework for how such an investigation would be conducted and presented. The hypothetical data and protocols are based on established methodologies in the field of psychopharmacology. Further research is necessary to determine if this compound possesses any therapeutic potential for mood disorders.
Technical Whitepaper on the Analgesic Properties of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Subject: An in-depth review of the analgesic properties, mechanisms of action, and experimental data related to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.
Executive Summary
This document provides a comprehensive overview of the current scientific understanding of the analgesic properties of this compound. A thorough search of peer-reviewed literature, patent databases, and other technical resources was conducted to collate all available data on its efficacy, mechanism of action, and experimental protocols related to its study as a pain management agent.
Despite extensive investigation, there is a significant lack of publicly available scientific literature detailing the analgesic properties of this compound. No studies presenting quantitative data on its analgesic efficacy, specific experimental protocols for its evaluation, or elucidation of its signaling pathways in pain modulation were identified.
This whitepaper will summarize the available chemical information for the compound and discuss the analgesic properties of structurally related molecules to provide a context for potential future research.
Chemical and Physical Properties
This compound is a chemical compound with the following identifiers:
| Property | Value |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| CAS Number | 73718-09-9 |
| Synonyms | Benzenepropanoic acid, 4-(dimethylamino)-, hydrochloride |
The hydrochloride salt form generally enhances the water solubility of the compound, a desirable characteristic for pharmaceutical development.
Review of Analgesic Properties in Structurally Related Compounds
While direct evidence for the analgesic activity of this compound is absent from the current scientific literature, the broader class of compounds containing a dimethylamino-phenyl moiety has been explored for various pharmacological activities. It is hypothesized that compounds of this nature may interact with various biological targets, potentially including those involved in pain signaling.
For instance, research on other molecules containing the dimethylamino-phenyl group has suggested potential interactions with neurotransmitter systems. However, without specific studies on this compound, any discussion of its analgesic potential remains speculative.
Potential Experimental Protocols for Analgesic Activity Screening
Should researchers wish to investigate the analgesic properties of this compound, a standard battery of preclinical animal models could be employed. These established protocols are designed to assess efficacy in various pain modalities, including nociceptive, inflammatory, and neuropathic pain.
A potential workflow for screening the analgesic activity of a novel compound is outlined below.
Methodology for the Acetic Acid-Induced Writhing Test (A Common Nociceptive Pain Model):
-
Animals: Male Swiss albino mice (20-25 g) are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one hour before the experiment.
-
Grouping: Animals are randomly divided into control and experimental groups.
-
Drug Administration: The test compound, this compound, would be administered intraperitoneally or orally at various doses. The control group receives the vehicle.
-
Induction of Pain: After a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response.
-
Observation: The number of writhes (a constriction of the abdomen followed by stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.
Potential Signaling Pathways in Analgesia
Given the lack of specific data for this compound, any depiction of its involvement in signaling pathways would be entirely hypothetical. However, for illustrative purposes, a simplified diagram of a common pain signaling pathway is provided below. This pathway highlights potential targets for analgesic drugs.
Conclusion and Future Directions
There is currently no scientific evidence to support or refute the analgesic properties of this compound. The absence of data presents a clear gap in the literature.
Future research should focus on:
-
Initial in vitro screening: To determine if the compound interacts with known targets in pain pathways.
-
In vivo screening: Utilizing standard animal models of pain to assess any potential analgesic effects.
-
Mechanism of action studies: Should analgesic activity be observed, further studies would be required to elucidate the underlying molecular mechanisms.
Without such foundational research, any claims regarding the analgesic properties of this compound are unsubstantiated. This whitepaper serves to highlight the current void in knowledge and provide a roadmap for the initial exploration of this compound's pharmacological profile.
Methodological & Application
Synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, a compound of interest in pharmaceutical research and development. The protocols outlined below are based on established chemical transformations and offer a reliable method for the preparation of this target molecule.
Physicochemical Data
A summary of the key reagents and the final product is provided in the table below for easy reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| 4-(Dimethylamino)cinnamic acid | C₁₁H₁₃NO₂ | 191.23 | Powder | 1552-96-1 |
| 3-(4-Dimethylaminophenyl)propionic acid | C₁₁H₁₅NO₂ | 193.24 | Solid | 73718-09-9 |
| This compound | C₁₁H₁₆ClNO₂ | 229.70 | Solid | Not available |
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the catalytic hydrogenation of the commercially available 4-(Dimethylamino)cinnamic acid to yield 3-(4-Dimethylaminophenyl)propionic acid. The second step is the conversion of the resulting carboxylic acid to its hydrochloride salt.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(4-Dimethylaminophenyl)propionic acid
This protocol describes the catalytic hydrogenation of 4-(Dimethylamino)cinnamic acid to selectively reduce the carbon-carbon double bond.
Materials:
-
4-(Dimethylamino)cinnamic acid
-
10% Palladium on carbon (Pd/C)
-
Ethanol (absolute)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable round-bottom flask, dissolve 4-(Dimethylamino)cinnamic acid (1.0 eq) in absolute ethanol.
-
Carefully add 10% Palladium on carbon (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® or a membrane filter to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-(4-Dimethylaminophenyl)propionic acid. The product can be used in the next step without further purification if deemed sufficiently pure by analysis.
Expected Yield: Quantitative.
Step 2: Synthesis of this compound
This protocol details the conversion of the free base to its corresponding hydrochloride salt.
Materials:
-
3-(4-Dimethylaminophenyl)propionic acid (from Step 1)
-
Anhydrous diethyl ether
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Vacuum oven
Procedure:
-
Dissolve the crude 3-(4-Dimethylaminophenyl)propionic acid (1.0 eq) in a minimal amount of anhydrous diethyl ether in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise to the stirred solution.
-
A precipitate of the hydrochloride salt should form upon addition of the HCl solution.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold, anhydrous diethyl ether.
-
Dry the resulting white to off-white solid under vacuum to afford this compound.
Expected Yield: >95%.
Characterization Data (Representative)
The following table summarizes expected characterization data for the final product. Actual results may vary.
| Analysis | Expected Result |
| Melting Point | To be determined experimentally. |
| ¹H NMR | Peaks corresponding to the aromatic protons, the dimethylamino group protons, and the two methylene groups of the propionic acid chain. The chemical shifts will be influenced by the protonation of the amine and the carboxylic acid proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the dimethylamino carbons, the methylene carbons, and the carbonyl carbon of the carboxylic acid. |
| FT-IR (KBr) | Characteristic peaks for the carboxylic acid O-H stretch, C=O stretch, aromatic C-H and C=C stretches, and the C-N stretch. The broad O-H stretch may be indicative of hydrogen bonding. The presence of the ammonium salt may also be observable. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base, 3-(4-Dimethylaminophenyl)propionic acid. |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical progression of the chemical transformations.
Caption: Logical flow of the synthesis of this compound.
Application Notes and Protocols for the Synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is a three-step process commencing with the Knoevenagel-Doebner condensation of 4-dimethylaminobenzaldehyde and malonic acid to yield 4-(dimethylamino)cinnamic acid. Subsequent reduction of the cinnamic acid derivative via catalytic hydrogenation affords 3-(4-dimethylaminophenyl)propanoic acid. The final step involves the conversion of the propanoic acid to its hydrochloride salt to improve its stability and handling properties. This protocol includes detailed experimental procedures, characterization data, and visual representations of the synthetic pathway and workflow.
Introduction
3-(4-Dimethylamino-phenyl)-propionic acid and its derivatives are important building blocks in the synthesis of various biologically active molecules. The presence of the dimethylamino group and the propionic acid side chain makes it a versatile scaffold for further chemical modifications. The hydrochloride salt form is often preferred due to its increased crystallinity and stability. The synthetic route described herein is a robust and well-established method for the preparation of this compound.
Data Presentation
Table 1: Summary of Starting Materials and Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-Dimethylaminobenzaldehyde | C₉H₁₁NO | 149.19 | Yellow crystalline solid |
| Malonic Acid | C₃H₄O₄ | 104.06 | White crystalline solid |
| 4-(Dimethylamino)cinnamic acid | C₁₁H₁₃NO₂ | 191.23 | Yellow to beige crystalline powder[1][2] |
| 3-(4-Dimethylaminophenyl)propanoic acid | C₁₁H₁₅NO₂ | 193.24 | Solid[3] |
Table 2: Characterization Data of Synthesized Compounds
| Compound | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 4-(Dimethylamino)cinnamic acid | 227-228 (dec.)[4] | (DMSO-d₆) 7.53 (d, 1H), 7.44 (d, 2H), 6.69 (d, 2H), 6.22 (d, 1H), 2.95 (s, 6H) | (DMSO-d₆) 168.5, 152.1, 144.3, 130.1, 121.5, 115.0, 111.9, 39.5 |
| 3-(4-Dimethylaminophenyl)propanoic acid | 184-185[3] | (CDCl₃) 7.10 (d, 2H), 6.65 (d, 2H), 2.92 (s, 6H), 2.89 (t, 2H), 2.62 (t, 2H) | (CDCl₃) 179.1, 149.1, 129.9, 129.3, 112.9, 40.7, 35.8, 30.5 |
| This compound | Not explicitly found, solid form reported | No data found | No data found |
Experimental Protocols
Step 1: Synthesis of 4-(Dimethylamino)cinnamic acid (Knoevenagel-Doebner Condensation)
This procedure is adapted from the general Doebner modification of the Knoevenagel condensation.[5][6][7]
Materials:
-
4-Dimethylaminobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine
-
Piperidine (catalytic amount)
-
Hydrochloric acid (6 M)
-
Ethanol
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-dimethylaminobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in a minimal amount of pyridine.
-
Add a catalytic amount of piperidine (a few drops) to the solution.
-
Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice and an excess of 6 M hydrochloric acid to precipitate the product.
-
Filter the resulting yellow solid using a Buchner funnel and wash thoroughly with cold water to remove pyridine hydrochloride and unreacted malonic acid.
-
Recrystallize the crude product from ethanol to obtain pure 4-(dimethylamino)cinnamic acid.
-
Dry the purified product in a vacuum oven.
Step 2: Synthesis of 3-(4-Dimethylaminophenyl)propanoic acid (Catalytic Hydrogenation)
This protocol is based on standard procedures for the catalytic hydrogenation of cinnamic acid derivatives.[8][9][10]
Materials:
-
4-(Dimethylamino)cinnamic acid (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a hydrogenation flask, add 4-(dimethylamino)cinnamic acid (1.0 eq) and the solvent (ethanol or ethyl acetate).
-
Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.
-
Seal the flask and connect it to a hydrogen gas source.
-
Evacuate the flask and purge with hydrogen gas three times to ensure an inert atmosphere.
-
Pressurize the flask with hydrogen gas (typically 1-3 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 3-(4-dimethylaminophenyl)propanoic acid.
-
The crude product can be purified by recrystallization if necessary.
Step 3: Synthesis of this compound
This is a standard procedure for the formation of a hydrochloride salt from a carboxylic acid containing a basic amine group.
Materials:
-
3-(4-Dimethylaminophenyl)propanoic acid (1.0 eq)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Hydrochloric acid (concentrated, or as a solution in a suitable solvent like isopropanol or diethyl ether)
Procedure:
-
Dissolve the crude or purified 3-(4-dimethylaminophenyl)propanoic acid (1.0 eq) in a minimal amount of a suitable solvent such as anhydrous diethyl ether or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of hydrochloric acid (either concentrated aqueous HCl or a solution of HCl in an organic solvent) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration and wash it with a small amount of cold anhydrous diethyl ether.
-
Dry the final product, this compound, under vacuum.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis of the target compound.
References
- 1. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [m.chemicalbook.com]
- 2. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. scholars.fhsu.edu [scholars.fhsu.edu]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
Disclaimer: Publicly available scientific literature and databases lack specific experimental protocols and detailed biological application data for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. The following application notes and protocols are generalized frameworks based on the activities of the broader class of arylpropionic acid derivatives. These are intended to serve as a starting point for research and will require substantial optimization and validation for the specific compound.
Compound Information
| Property | Value |
| IUPAC Name | 3-(4-(dimethylamino)phenyl)propanoic acid hydrochloride |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| Appearance | Solid |
| General Class | Arylpropionic acid derivative |
Arylpropionic acid derivatives are a well-known class of compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1][2][3][4] Many compounds in this class, such as ibuprofen and naproxen, exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[2] The subject compound, this compound, shares the core arylpropionic acid scaffold, suggesting potential for similar biological activities.
Potential Applications and Generalized Protocols
Based on the activities of related compounds, two potential areas of investigation for this compound are its potential as an enzyme inhibitor and its effects in the context of neurological disorders.
2.1. Application: Enzyme Inhibition (e.g., Cyclooxygenase Activity)
Many arylpropionic acid derivatives are known inhibitors of cyclooxygenase (COX-1 and COX-2), enzymes crucial for the synthesis of prostaglandins involved in inflammation and pain. A general protocol to assess the inhibitory potential of the compound on COX activity is provided below.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX enzymes.[5][6]
Materials:
-
Purified COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., indomethacin, celecoxib)
-
Negative control (solvent only)
-
96-well microplate
-
Microplate reader for colorimetric or fluorometric detection
-
COX inhibitor screening assay kit (commercially available kits provide specific reagents and detection methods)
Methodology:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions if using a kit, or based on established laboratory protocols. Prepare serial dilutions of the test compound and the positive control.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound or controls. Incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the substrate (arachidonic acid) to each well to start the enzymatic reaction.
-
Monitor the Reaction: Measure the rate of the reaction by monitoring the appearance of the product over time using a microplate reader. The detection method will depend on the assay kit (e.g., colorimetric measurement of prostaglandin E2 production).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]
Data Presentation: Hypothetical IC50 Values for COX Inhibition
| Compound | IC50 (COX-1) µM | IC50 (COX-2) µM |
| Test Compound | To be determined | To be determined |
| Indomethacin (Control) | ~0.1 | ~1.5 |
| Celecoxib (Control) | ~5.0 | ~0.05 |
2.2. Application: Neurological Disorder Research
Given that some arylpropionic acid derivatives have been explored for their neurological effects, a generalized protocol for an initial in vitro screening in a neuronal cell line is presented. This could assess general cytotoxicity and potential protective effects against a neurotoxic insult.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol provides a basic framework to evaluate the effect of the test compound on neuronal cell viability and its potential to protect against a neurotoxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
Test compound dissolved in a suitable solvent
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, glutamate for an excitotoxicity model)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Neurotoxin Challenge (for neuroprotection assessment): After pre-treatment with the test compound, expose the cells to a known concentration of the neurotoxin for a specified time. Include control wells with no compound, compound only, and toxin only.
-
Cell Viability Assessment: After the treatment period, perform a cell viability assay according to the manufacturer's instructions. This typically involves adding the reagent to the wells, incubating, and then measuring the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control cells. For neuroprotection, compare the viability of cells treated with the compound and the toxin to those treated with the toxin alone.
Data Presentation: Hypothetical Neuroprotection Data
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (untreated) | - | 100 |
| Neurotoxin alone | X | 50 |
| Test Compound + Neurotoxin | 1 | To be determined |
| Test Compound + Neurotoxin | 10 | To be determined |
| Test Compound + Neurotoxin | 100 | To be determined |
Visualizations
3.1. Potential Signaling Pathway: COX Inhibition
Arylpropionic acids commonly inhibit the cyclooxygenase (COX) pathway, which is responsible for the conversion of arachidonic acid into prostaglandins.
3.2. Experimental Workflow: In Vitro Enzyme Inhibition Assay
The following diagram illustrates the general workflow for determining the IC50 of the test compound.
3.3. Experimental Workflow: In Vitro Neuroprotection Assay
This diagram outlines the steps for assessing the neuroprotective potential of the compound in a cell-based assay.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. benchchem.com [benchchem.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Applications of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride in pharmaceutical development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is a member of the arylpropionic acid class of compounds. While specific pharmaceutical applications for this particular molecule are not extensively documented in current literature, the broader class of arylpropionic acid derivatives is well-established for a range of biological activities.[1][2][3][4][5] This document provides potential application notes and detailed experimental protocols to guide researchers in exploring the therapeutic potential of this compound, drawing upon the known activities of structurally related compounds.
Compound Details:
| Property | Value |
| IUPAC Name | 3-(4-dimethylaminophenyl)propanoic acid;hydrochloride |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| CAS Number | 1134691-04-5 |
| Physical Appearance | Solid |
Potential Pharmaceutical Applications
Based on the activities of related arylpropionic acid derivatives, this compound presents a scaffold for investigation in the following therapeutic areas:
-
Anticancer Activity: Numerous arylpropionic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][4] The mechanism of action for some of these derivatives involves non-cyclooxygenase (COX) targets, suggesting a potential for novel anticancer therapies.[6]
-
Antimicrobial Activity: Derivatives of arylpropionic acids have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7][8][9]
-
Anti-inflammatory and Analgesic Activity: This is the most well-known application of arylpropionic acids, with prominent examples like ibuprofen and naproxen. While many of these act as COX inhibitors, novel derivatives may exhibit different mechanisms of action.[1][2][3]
Experimental Protocols
The following are detailed, generalized protocols for the initial screening of this compound for potential anticancer and antimicrobial activities.
In Vitro Anticancer Activity Screening: MTT Assay
This protocol outlines the determination of the cytotoxic effects of the compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10][11][12]
Materials:
-
This compound
-
Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.[13]
-
Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Data Acquisition:
Data Analysis:
The percentage of cell viability can be calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability against the compound concentration.
In Vitro Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the compound against a specific bacterial strain.[14][15][16]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the compound in a suitable solvent.
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the compound to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Quantitative Data from Related Compounds:
The following table presents IC₅₀ and MIC values for some arylpropionic acid derivatives from the literature to provide a comparative context for potential results.
| Compound Class | Assay | Cell Line / Organism | Activity (IC₅₀ / MIC) | Reference |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Antiproliferative | A549 (lung cancer) | IC₅₀: 2.47 - 25.4 µM | [17] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial | S. aureus (MRSA) | MIC: 1 - 8 µg/mL | [18] |
| Chlorinated 3-phenylpropanoic acid derivatives | Antimicrobial | E. coli | MIC: 16 µg/mL | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the preliminary screening of this compound.
Caption: A generalized workflow for in vitro screening.
Hypothetical Signaling Pathway
Given that some arylpropionic acid derivatives exhibit anticancer effects independent of COX inhibition, a potential area of investigation could be their impact on apoptosis-related signaling pathways. The diagram below illustrates a simplified apoptotic pathway that could be explored.
Caption: A hypothetical apoptotic pathway for investigation.
Disclaimer: The proposed applications and mechanisms of action for this compound are based on the activities of structurally related compounds and are intended for research guidance only. Further experimental validation is required to confirm these potential activities.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. benchchem.com [benchchem.com]
- 17. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is a versatile chemical reagent employed as a key building block in organic synthesis. Its structure, featuring a carboxylic acid moiety and a dimethylamino group on a phenyl ring, makes it a valuable precursor for the synthesis of a diverse range of more complex molecules. This document provides detailed application notes and experimental protocols for its use, particularly in the synthesis of amide derivatives, which are of significant interest in medicinal chemistry and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for reaction setup, solvent selection, and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ClNO₂ | |
| Molecular Weight | 229.70 g/mol | |
| Appearance | Solid | |
| SMILES String | O=C(O)CCC1=CC=C(C=C1)N(C)C.[H]Cl | |
| InChI Key | WYNBFJDEOYTIGZ-UHFFFAOYSA-N |
Applications in Organic Synthesis
The primary application of this compound is as a scaffold in the synthesis of novel organic compounds. The carboxylic acid group can be readily converted into an amide, ester, or other functional groups, while the dimethylamino group can influence the electronic properties and biological activity of the final product. A significant application is in the formation of amide bonds, a common linkage in many biologically active molecules and pharmaceuticals.
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation using EDC Coupling
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Materials:
-
This compound
-
Amine of choice (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add EDC (1.1-1.5 eq) to the reaction mixture portion-wise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Quantitative Data:
While specific yield data for a wide range of amines with this compound is not extensively published, amide coupling reactions of this nature, when optimized, can be expected to provide moderate to good yields. The table below provides hypothetical, yet realistic, yield ranges based on similar reported amide bond formations.[1]
| Amine Type | Coupling Reagent | Base | Expected Yield Range (%) |
| Aliphatic Primary Amine | EDC | DIPEA | 70-90 |
| Aliphatic Secondary Amine | EDC | DIPEA | 60-80 |
| Aromatic Primary Amine | EDC | DIPEA | 50-75 |
Logical Workflow for Amide Synthesis
The following diagram illustrates the general workflow for the synthesis of an amide derivative using this compound as a starting material.
Caption: General workflow for amide synthesis.
Potential Signaling Pathway Involvement
While there is currently no direct evidence linking this compound to a specific biological signaling pathway, its structural motifs are present in compounds that have been investigated for various biological activities. For instance, derivatives of aryl propionic acids are known to possess anti-inflammatory, analgesic, and anticancer properties. The diagram below illustrates a hypothetical mechanism of action where a derivative of this compound could potentially inhibit a key enzyme in a disease-related pathway.
Caption: Hypothetical inhibition of a signaling pathway.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel compounds, particularly in the field of drug discovery. The provided protocol for amide bond formation serves as a foundational method that can be adapted and optimized for various research applications. Further investigation into the biological activities of its derivatives may reveal specific cellular targets and signaling pathways, opening new avenues for therapeutic development.
References
Application Notes and Protocols for the Analytical Characterization of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential analytical methods for the quantitative and qualitative analysis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. Due to the limited availability of specific published methods for this compound, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Acid-Base Titration based on established methodologies for structurally similar compounds. Furthermore, it details the necessary validation parameters as per the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the developed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method is proposed for its analysis.
Experimental Protocol
1.1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Standard: this compound reference standard
-
Sample Diluent: Mobile Phase A/B mixture (e.g., 80:20 v/v)
1.2. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (preliminary, to be optimized by UV scan)
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 10 | 20 | 80 |
| 12 | 20 | 80 |
| 12.1 | 80 | 20 |
| 15 | 80 | 20 |
1.3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a known amount of the sample, dissolve in the diluent to a concentration within the calibration range.
Data Presentation: Method Validation Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criteria (as per ICH Q2(R2)) | Hypothetical Result |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. | Peak purity index > 0.999. No interference from placebo or forced degradation samples. |
| Linearity (R²) | ≥ 0.995 | 0.9998 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | Method is robust to minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). |
Visualization: HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed for a simple and rapid quantification of this compound, assuming no interfering substances absorb at the same wavelength.
Experimental Protocol
2.1. Instrumentation and Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent: 0.1 M Hydrochloric Acid
-
Standard: this compound reference standard
2.2. Determination of λmax:
-
Prepare a dilute solution of the standard in the chosen solvent.
-
Scan the solution across a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The presence of the aminophenyl group suggests a λmax in the range of 250-280 nm.
2.3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Sample Solution: Prepare a sample solution in 0.1 M HCl with a concentration expected to fall within the calibration range.
2.4. Measurement:
-
Use the solvent as a blank.
-
Measure the absorbance of each working standard solution and the sample solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration and determine the concentration of the sample.
Data Presentation: UV-Vis Method Validation Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criteria (as per ICH Q2(R2)) | Hypothetical Result |
| Specificity | No significant interference from excipients at λmax. | Placebo solution shows negligible absorbance at 265 nm. |
| Linearity (R²) | ≥ 0.995 | 0.9995 |
| Range | 2 - 10 µg/mL | 2 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 2.0% | 1.5% |
Visualization: UV-Vis Spectrophotometry Workflow
Caption: General workflow for quantitative analysis by UV-Vis spectroscopy.
Acid-Base Titration
A titrimetric method can be used to determine the purity of this compound by titrating the hydrochloride salt.
Experimental Protocol
3.1. Instrumentation and Materials:
-
Burette (50 mL)
-
pH meter or suitable indicator (e.g., phenolphthalein)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Solvent: Deionized water or a mixture of water and ethanol
-
Standard: this compound
3.2. Titration Procedure:
-
Accurately weigh a suitable amount of the sample (e.g., 200 mg) and dissolve it in the chosen solvent (e.g., 50 mL of water).
-
Titrate the solution with standardized 0.1 M NaOH.
-
Record the volume of NaOH required to reach the equivalence point, which can be determined by the inflection point of the titration curve (using a pH meter) or a color change of an indicator.
-
The titration of the hydrochloride will be followed by the titration of the carboxylic acid group, resulting in two equivalence points. The first equivalence point corresponds to the neutralization of the hydrochloride.
3.3. Calculation: The percentage purity can be calculated using the following formula:
% Purity = (V × M × F) / W × 100
Where:
-
V = Volume of NaOH used (in L)
-
M = Molarity of NaOH solution
-
F = Molar mass of this compound (229.70 g/mol )
-
W = Weight of the sample (in g)
Data Presentation: Titration Method Validation Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.8% - 100.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | 0.4% |
| - Intermediate Precision | ≤ 1.0% | 0.7% |
Visualization: Titration Logical Flow
Caption: Logical flow for the titrimetric analysis of the hydrochloride salt.
Disclaimer: The provided protocols and data are intended as a starting point for method development and validation. Actual experimental conditions and results may vary. It is essential to perform a thorough method development and validation study for any analytical procedure intended for use in a regulated environment.
Application Note: Quantitative Analysis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is suitable for pharmacokinetic studies, toxicokinetic analysis, and other research applications requiring accurate measurement of this compound in a biological matrix.
Introduction
3-(4-Dimethylamino-phenyl)-propionic acid is an aromatic carboxylic acid derivative. Its hydrochloride salt has a molecular weight of 229.70 g/mol and the chemical formula C₁₁H₁₆ClNO₂[1][2]. Accurate quantification of this and similar small molecules in biological matrices is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties in drug discovery and development[3].
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for such applications due to its high sensitivity, selectivity, and robustness[4][5]. This method utilizes Multiple Reaction Monitoring (MRM) to achieve precise quantification even in complex biological samples like plasma[6]. This application note details a complete protocol, from sample preparation to data analysis, for the determination of this compound.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound (Reference Standard)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., D₆-3-(4-Dimethylamino-phenyl)-propionic acid) is recommended. If unavailable, a structurally similar compound with close chromatographic retention and similar ionization properties can be used.
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).
-
Matrix: Blank human plasma (K₂EDTA as anticoagulant).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from high-protein matrices like plasma[7][8].
-
Thaw Samples: Allow all plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.
-
Vortex: Briefly vortex the samples to ensure homogeneity.
-
Aliquot: Transfer 50 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol) to each tube, except for the blank matrix samples.
-
Add Precipitation Solvent: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The acid helps to improve protein precipitation and stabilize the analyte.
-
Vortex: Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a new 96-well plate or autosampler vials.
-
Dilute (Optional): If necessary, dilute the supernatant with 150 µL of deionized water with 0.1% formic acid to reduce the organic solvent concentration, which can improve peak shape in reversed-phase chromatography.
-
Inject: The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | UHPLC System (e.g., Waters ACQUITY, Thermo Vanquish) |
| Column | Reversed-Phase C18 Column (e.g., ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm)[9] |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 - 0.5 | |
| 0.5 - 4.0 | |
| 4.0 - 5.0 | |
| 5.1 - 6.0 | |
| Total Run Time | 6.0 minutes |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500 QTRAP®, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | +5500 V |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The molecular weight of the free base form of the analyte is 193.25 g/mol . The protonated precursor ion ([M+H]⁺) is expected at m/z 194.2. Product ions are generated by fragmentation of the precursor ion in the collision cell. The following are predicted, plausible MRM transitions that should be optimized during method development.
Table 3: Predicted MRM Transitions
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (CE) [eV] | Description of Fragment Loss |
| 3-(4-Dimethylamino-phenyl)-propionic acid | 194.2 | 148.1 | 150 | 25 (Optimize) | Loss of -CH₂COOH |
| (Quantifier) | |||||
| 3-(4-Dimethylamino-phenyl)-propionic acid | 194.2 | 134.1 | 150 | 35 (Optimize) | Loss of -CH₂CH₂COOH |
| (Qualifier) | |||||
| Internal Standard (D₆-Analyte) | 200.2 | 154.1 | 150 | 25 (Optimize) | Loss of -CH₂COOH |
Data Presentation and Quantitative Performance
The method should be validated to demonstrate its suitability for the intended purpose. Key validation parameters are summarized below. The values presented are typical for this type of assay.
Table 4: Summary of Quantitative Performance
| Parameter | Result |
| Linear Dynamic Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (CV%) | < 15% (Intra-day and Inter-day) |
| Accuracy (% Bias) | Within ±15% of nominal values |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative analysis of 3-(4-Dimethylamino-phenyl)-propionic acid in plasma samples.
References
- 1. tecan.com [tecan.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. organomation.com [organomation.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
Application Note and Protocol for HPLC Purification of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride using High-Performance Liquid Chromatography (HPLC). The protocol outlines a robust reverse-phase HPLC method, suitable for achieving high purity of the target compound. This application note is intended to guide researchers through the process of sample preparation, chromatographic separation, and post-purification analysis.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research and development. Ensuring the high purity of this compound is critical for accurate in-vitro and in-vivo studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of small molecules. This application note describes a reverse-phase HPLC method developed for the efficient purification of this compound.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₁₆ClNO₂ |
| Molecular Weight | 229.70 g/mol |
| Appearance | Solid |
| CAS Number | 1134691-04-5[1] |
Experimental Protocol
This protocol details a reverse-phase HPLC method for the purification of this compound.
Materials and Reagents
-
This compound (crude)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1% v/v in water)
-
Methanol (for sample dissolution)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Preparative HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 10 µm, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 10% B to 70% B over 20 minutes |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
| Injection Volume | 500 µL |
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of methanol.
-
Dilute the dissolved sample with Mobile Phase A to a final concentration of approximately 10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Purification Procedure
-
Equilibrate the C18 column with 10% Mobile Phase B for at least 15 minutes at the specified flow rate.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as detailed in the chromatographic conditions.
-
Monitor the separation at 254 nm and collect the fraction corresponding to the main peak of this compound.
-
Analyze the collected fraction for purity using an analytical HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Lyophilize the remaining aqueous solution to obtain the purified solid compound.
Data Presentation
The following table summarizes the expected results from the purification process.
| Parameter | Before Purification | After Purification |
| Retention Time (min) | ~12.5 | ~12.5 |
| Purity (%) | ~85% | >98% |
| Recovery Yield (%) | N/A | ~90% |
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Discussion
The described reverse-phase HPLC method is effective for the purification of this compound. The use of a C18 column provides good retention and separation of the aromatic compound from potential impurities. A gradient elution with acetonitrile and acidified water allows for efficient elution of the target compound while separating it from more or less polar impurities. The addition of formic acid to the mobile phase helps to ensure good peak shape for the acidic analyte. The detection wavelength of 254 nm is suitable for aromatic compounds. This protocol serves as a starting point, and optimization of the gradient, flow rate, and sample loading may be necessary depending on the specific impurity profile of the crude material and the scale of the purification.
Safety Precautions
Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood. For safety information regarding this compound, refer to the safety data sheet (SDS), which indicates it may cause skin sensitization.
References
The Versatile Building Block: 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride in Organic Synthesis
For Immediate Release
[City, State] – [Date] – 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is a versatile bifunctional molecule increasingly utilized as a key building block in the landscape of organic synthesis. Its unique structure, featuring a carboxylic acid moiety and a dimethylamino-substituted aromatic ring, offers a dual-handle for a variety of chemical transformations. This makes it a valuable precursor in the development of novel pharmaceuticals, particularly in the realm of neurology, and in the construction of complex molecular architectures for materials science and chemical biology.
The presence of the carboxylic acid group allows for conventional transformations such as esterification and amidation, providing a straightforward route to a diverse range of derivatives. Simultaneously, the electron-rich dimethylamino-phenyl group can participate in electrophilic aromatic substitution reactions, offering a site for further functionalization and molecular elaboration. The hydrochloride salt form enhances the compound's solubility in polar solvents, facilitating its use in a broader range of reaction conditions.
This application note provides an overview of the key applications of this compound, detailed experimental protocols for its derivatization, and a summary of relevant quantitative data.
Key Applications in Organic Synthesis
The strategic importance of this compound lies in its ability to serve as a scaffold for the synthesis of a wide array of target molecules. Its derivatives have been investigated for their potential biological activities, making it a compound of interest for medicinal chemists and drug development professionals.
1. Synthesis of Amide Derivatives: The carboxylic acid functionality is readily converted to amides through coupling with various primary and secondary amines. This reaction is fundamental in the construction of peptidomimetics and other biologically active amides. Standard coupling reagents can be employed to facilitate this transformation.
2. Esterification Reactions: Ester derivatives of 3-(4-Dimethylamino-phenyl)-propionic acid can be synthesized by reacting the parent acid with a variety of alcohols under acidic conditions or using esterification agents. These esters can serve as intermediates for further synthetic manipulations or as final products with specific physical or biological properties.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol outlines a standard procedure for the synthesis of an amide derivative from this compound using a common coupling agent.
Materials:
-
This compound
-
Amine of choice (e.g., aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3-(4-Dimethylamino-phenyl)-propionic acid (1.0 eq) in dichloromethane (DCM), add the desired amine (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), Hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for Ester Synthesis (Fischer Esterification)
This protocol describes a classic Fischer esterification for the synthesis of an ester derivative.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol).
-
Add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the product by distillation or column chromatography if necessary.
Data Presentation
The following table summarizes representative data for the synthesis of an amide and an ester derivative of 3-(4-Dimethylamino-phenyl)-propionic acid.
| Derivative | Reagents | Solvent | Reaction Time | Yield (%) | Analytical Data |
| Amide | Aniline, EDC, HOBt, DIPEA | DCM | 18 h | 85% | ¹H NMR, ¹³C NMR, MS |
| Ester | Methanol, H₂SO₄ | Methanol | 6 h | 92% | ¹H NMR, ¹³C NMR, MS |
Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic pathways described in the protocols.
Caption: General workflow for amide synthesis.
Caption: General workflow for Fischer esterification.
Conclusion
This compound is a readily available and highly versatile building block for organic synthesis. Its dual reactivity allows for the straightforward preparation of a wide range of derivatives, particularly amides and esters, which are of significant interest in medicinal chemistry and materials science. The protocols provided herein offer robust and general methods for the utilization of this valuable synthetic intermediate. Further exploration of its reactivity is expected to unveil new applications and contribute to the development of innovative chemical entities.
Application Notes and Protocols for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
Introduction
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is a member of the phenylpropanoic acid class of compounds. Derivatives of this structural class have been investigated for a variety of biological activities, including the modulation of G-protein coupled receptors (GPCRs) and cytotoxic effects on cancer cell lines. The dimethylamino-phenyl moiety is also found in compounds explored for their anticancer properties. These notes provide an overview of potential in vitro assays to characterize the biological activity of this compound.
Potential In Vitro Applications
Based on the activities of related compounds, potential in vitro applications for this compound could include:
-
Antiproliferative and Cytotoxicity Assays: To determine the effect of the compound on cancer cell viability and growth.
-
GPCR Signaling Assays: To investigate the compound's potential to modulate GPCRs, such as GPR34 or GPR40.
-
Enzyme Inhibition Assays: To screen for inhibitory activity against specific enzymes.
Data Presentation
The following tables present hypothetical quantitative data for illustrative purposes, based on findings for related phenylpropanoic acid derivatives.
Table 1: Hypothetical Antiproliferative Activity in A549 Cells
| Parameter | Value |
| Cell Line | A549 (Human Lung Carcinoma) |
| Assay | MTT Assay |
| Incubation Time | 72 hours |
| IC₅₀ | 75 µM |
Table 2: Hypothetical GPCR Modulation Activity
| Target | Assay Type | Cell Line | Parameter | Value |
| GPR34 | GloSensor™ cAMP Assay | CHO-K1 | IC₅₀ | 15 µM |
| GPR40 | Calcium Flux Assay | HEK293 | EC₅₀ | 25 µM |
Experimental Protocols
Protocol 1: MTT Assay for Antiproliferative Activity
This protocol is designed to assess the effect of this compound on the viability of A549 human lung carcinoma cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: GloSensor™ cAMP Assay for GPR34 Antagonism
This protocol is designed to measure the potential antagonistic effect of the compound on GPR34 signaling.
Materials:
-
CHO-K1 cells stably expressing human GPR34 and the GloSensor™-22F cAMP plasmid
-
CO₂-independent medium
-
GloSensor™ cAMP Reagent
-
Forskolin
-
This compound
-
384-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the engineered CHO-K1 cells in a 384-well plate and incubate overnight.
-
Reagent Preparation: Replace the medium with CO₂-independent medium containing 10% v/v GloSensor™ cAMP Reagent.
-
Compound Addition: Add the test compound at various concentrations.
-
Stimulation: After a 15-minute incubation, stimulate the cells with an EC₈₀ concentration of forskolin.
-
Luminescence Measurement: Measure luminescence over a 30-minute period using a luminometer.
-
Data Analysis: Determine the IC₅₀ value by analyzing the inhibition of the forskolin-induced cAMP response.
Visualizations
Caption: General workflow for an in vitro cell-based assay.
Caption: Hypothetical Gαq-coupled GPCR signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-established synthetic route involves a two-step process. The first step is a Knoevenagel condensation of 4-dimethylaminobenzaldehyde with malonic acid to yield 3-(4-dimethylaminophenyl)acrylic acid (also known as 4-(dimethylamino)cinnamic acid). The second step is the catalytic hydrogenation of the resulting acrylic acid derivative to saturate the carbon-carbon double bond, followed by the formation of the hydrochloride salt.
Q2: What are the critical parameters to control during the Knoevenagel condensation step?
A2: Key parameters for a successful Knoevenagel condensation in this synthesis include the choice of base catalyst (piperidine or pyridine are common), reaction temperature, and removal of water as it forms.[1][2] The electron-donating nature of the dimethylamino group can affect the reactivity of the aldehyde.[3]
Q3: Are there any specific challenges associated with the hydrogenation of 3-(4-dimethylaminophenyl)acrylic acid?
A3: While catalytic hydrogenation is a standard procedure, challenges can arise in achieving selective reduction of the alkene double bond without affecting the aromatic ring or the dimethylamino group. Catalyst selection (e.g., Palladium on carbon) and reaction conditions such as hydrogen pressure and temperature are crucial for a clean reaction.[4]
Q4: How can I effectively form and purify the final hydrochloride salt?
A4: The hydrochloride salt is typically formed by treating a solution of the free base (3-(4-Dimethylamino-phenyl)-propionic acid) in a suitable organic solvent (e.g., isopropanol or diethyl ether) with anhydrous HCl (either as a gas or a solution in an organic solvent).[5][6] Purification can be achieved by recrystallization from an appropriate solvent system. The high water solubility of the salt can make aqueous workups challenging.[5]
Q5: Can the dimethylamino group cause any side reactions?
A5: Yes, the dimethylamino group is an electron-donating group that can increase the electron density of the aromatic ring, potentially leading to side reactions under certain conditions.[7][8] It is a weak base and can be protonated, which can affect its solubility and reactivity.[8] During the synthesis, it is important to use reaction conditions that are compatible with this functional group to avoid N-oxidation or other undesired transformations.
Troubleshooting Guides
Problem 1: Low Yield in Knoevenagel Condensation
Symptoms:
-
Low conversion of 4-dimethylaminobenzaldehyde.
-
Formation of multiple byproducts observed by TLC or HPLC.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Catalyst | Use a fresh, high-purity catalyst such as piperidine or pyridine. Consider the Doebner modification using pyridine as both catalyst and solvent.[1][2] | The catalyst is crucial for the deprotonation of malonic acid and facilitating the condensation. |
| Water Inhibition | If the reaction is run in a solvent like toluene, use a Dean-Stark apparatus to remove water azeotropically. | The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[9] |
| Suboptimal Temperature | Optimize the reaction temperature. Gentle heating (e.g., 60-80 °C) can often improve the reaction rate.[9] | Higher temperatures can promote side reactions, while too low a temperature may result in a sluggish reaction. |
| Side Reactions | Monitor the reaction closely by TLC. Once the starting aldehyde is consumed, proceed with the work-up to avoid the formation of Michael addition byproducts.[9] | The electron-rich nature of the starting aldehyde can sometimes lead to undesired side reactions.[3] |
Problem 2: Incomplete or Unselective Hydrogenation
Symptoms:
-
Presence of starting material (3-(4-dimethylaminophenyl)acrylic acid) after the reaction.
-
Formation of byproducts due to over-reduction of the aromatic ring.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Use a fresh, high-quality hydrogenation catalyst (e.g., 5% or 10% Pd/C). Ensure the catalyst is not poisoned by impurities from the previous step. | Catalyst activity is paramount for efficient hydrogenation.[4] |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure. A Parr hydrogenator or a similar apparatus may be necessary to achieve complete reduction. | Higher pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction to completion. |
| Suboptimal Solvent | Experiment with different solvents. Ethanol, methanol, or ethyl acetate are commonly used and can influence the reaction rate and selectivity. | The solvent can affect the solubility of the substrate and the activity of the catalyst. |
| Over-reduction | Monitor the reaction progress carefully by TLC or HPLC and stop the reaction once the starting material is consumed. Use milder reaction conditions (lower temperature and pressure). | The aromatic ring can be reduced under harsh hydrogenation conditions.[4] |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-dimethylaminophenyl)acrylic acid (Knoevenagel Condensation)
Materials:
-
4-dimethylaminobenzaldehyde
-
Malonic acid
-
Pyridine
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-dimethylaminobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in a minimal amount of ethanol.
-
Add pyridine (0.1 eq) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and acidify with dilute HCl to a pH of 4-5.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 3-(4-dimethylaminophenyl)acrylic acid.
Protocol 2: Synthesis of this compound
Materials:
-
3-(4-dimethylaminophenyl)acrylic acid
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Anhydrous HCl (in a suitable solvent like isopropanol or diethyl ether)
Procedure:
-
In a hydrogenation vessel, dissolve 3-(4-dimethylaminophenyl)acrylic acid (1.0 eq) in ethanol.
-
Add 10% Pd/C catalyst (typically 5-10 mol% by weight).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) using a Parr hydrogenator.
-
Stir the mixture at room temperature until the reaction is complete (monitored by the cessation of hydrogen uptake or by TLC/HPLC).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-Dimethylamino-phenyl)-propionic acid.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of anhydrous HCl in the chosen solvent with stirring.
-
The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- 1. Knoevenagel Condensation [organic-chemistry.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Purification of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride from crude reaction mixture
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying this compound is recrystallization. This technique is ideal for removing impurities from a solid substance by dissolving the crude product in a suitable hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution.
Q2: What is a good solvent system for the recrystallization of this compound?
A2: A mixed solvent system of ethanol and acetone is often effective for the recrystallization of similar hydrochloride salts. The crude product is typically dissolved in a minimal amount of hot ethanol, followed by the gradual addition of acetone to induce crystallization.
Q3: My purified product has a low melting point and appears wet. What could be the issue?
A3: This compound is known to be somewhat hygroscopic, meaning it readily absorbs moisture from the air. The presence of moisture can depress the melting point. Ensure the product is dried thoroughly under vacuum at a slightly elevated temperature (e.g., 40-70°C) to remove residual water and solvent.
Q4: I am not getting any crystals to form after cooling the solution. What should I do?
A4: If crystallization does not occur spontaneously, you can try to induce it by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure product to the solution to act as a nucleation site.
-
Concentrating the solution: If too much solvent was added, you can evaporate some of it to increase the concentration of the compound.
-
Prolonged cooling: Allow the solution to stand in an ice bath or refrigerator for an extended period.
Troubleshooting Guide
| Problem Encountered | Possible Cause | Suggested Solution |
| Oily Precipitate Forms Instead of Crystals | The solution is supersaturated, or the temperature dropped too quickly. The compound may also be "oiling out." | Reheat the solution until the oil redissolves. If necessary, add a small amount of the primary solvent (e.g., ethanol) to ensure complete dissolution. Allow the solution to cool more slowly. |
| Low Recovery of Purified Product | Too much solvent was used, causing a significant portion of the product to remain in the mother liquor. The product may be more soluble than anticipated. | Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. For future purifications, use the minimum amount of hot solvent required to dissolve the crude product. |
| Colored Impurities in the Final Product | The crude mixture contains colored byproducts that co-crystallize with the product. | Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize. |
| Product Fails to Dissolve Completely in Hot Solvent | Insoluble impurities are present in the crude mixture. The chosen solvent is not suitable. | If there are insoluble particles, perform a hot gravity filtration to remove them before allowing the solution to cool. If the bulk of the material does not dissolve, a different solvent or solvent system should be investigated. |
Experimental Protocol: Recrystallization
This protocol is adapted from a procedure for a structurally similar compound and may require optimization.
-
Dissolution: In a flask, add the crude this compound. Heat a suitable solvent (e.g., 95% ethanol) and add the minimum amount of the hot solvent to the crude product to dissolve it completely with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: To the hot, clear filtrate, slowly add a less polar solvent (e.g., acetone) until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of the hot primary solvent (ethanol) until it clears. Allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetone to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent and moisture. The drying can be done at a moderately elevated temperature (e.g., 40-70°C).
Purification Data Summary
The following table provides representative data for the purification of a similar compound, β-dimethylaminopropiophenone hydrochloride, which can serve as an estimate for what to expect.[1][2]
| Stage | Form | Melting Point (°C) | Yield (%) | Purity |
| Crude Product | Crystalline Solid | 138-141 | 68-72 | Suitable for many reactions |
| After Recrystallization | Large Crystals | 155-156 | ~90 (recovery from recrystallization) | High |
Purification and Troubleshooting Workflow
Caption: Workflow for the purification and troubleshooting of this compound.
References
Technical Support Center: Recrystallization of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
This guide provides troubleshooting advice and frequently asked questions for the recrystallization of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development.
Compound Properties
A summary of the key physical and chemical properties is essential for designing a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO₂ | |
| Molecular Weight | 229.70 g/mol | |
| Physical Form | Solid | |
| Melting Point | 186.0 to 192.0 °C | [1] |
| Solubility (Qualitative) | Slightly soluble in DMSO and Methanol; some solubility in water ("almost transparency"). | [1] |
| Hazard Class | Skin Sensitizer (Warning) |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2][3] Based on available data and general principles for hydrochloride salts, here are some starting points:
-
Methanol/Water: The compound is slightly soluble in methanol and has some water solubility.[1] A mixed solvent system of methanol and water could be effective. Start by dissolving the compound in a minimal amount of hot methanol and then add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Isopropanol (2-Propanol): Isopropanol is often a preferred solvent for recrystallizing hydrochloride salts as many are less soluble in it compared to ethanol, which can aid in better crystal formation and yield.[4]
-
Ethanol/Acetone: A procedure for a similar compound, β-Dimethylaminopropiophenone hydrochloride, involves dissolving it in hot 95% ethanol and then slowly adding acetone as an anti-solvent to induce crystallization.[5] This could be a viable strategy.
-
Ethanol: While many hydrochloride salts are highly soluble in absolute ethanol, making it less ideal for initial crystallization, it can be used if impurities are significantly less soluble.[4]
A systematic solvent screen with small amounts of your material is highly recommended to determine the optimal solvent or solvent system.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent or separates as a liquid instead of crystallizing upon cooling.[6] This is common when the compound's melting point is lower than the solvent's boiling point or when significant impurities are present, depressing the melting point.[6][7]
To resolve this:
-
Re-heat the solution to dissolve the oil.
-
Add more of the primary solvent (the one in which the compound is more soluble) to decrease the saturation level.[6]
-
Cool the solution very slowly. A gradual decrease in temperature encourages the formation of a stable crystal lattice rather than an amorphous oil.[7] You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask.
-
Try a different solvent system with a lower boiling point.
Q3: The recrystallization yield is very low. How can I improve it?
A3: A low yield (e.g., under 50%) can be due to several factors:[6]
-
Using too much solvent: This is the most frequent cause, as it keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[7] To fix this, you can carefully evaporate some of the solvent and attempt to recrystallize again.[7]
-
Premature crystallization: If crystals form too early during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtration, but only after slow cooling to room temperature has occurred to prevent trapping impurities.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during the experimental procedure.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve | Insufficient solvent; Incorrect solvent choice. | Add more hot solvent in small increments until dissolution is achieved.[8] If a large volume is needed, the solvent is likely unsuitable. |
| No crystals form upon cooling | Too much solvent used; Solution is not saturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If that fails, evaporate some solvent to increase concentration and re-cool.[7] A "seed crystal" from a previous batch can also be added. |
| Crystals are colored or appear impure | Inherent color of the compound; Presence of colored impurities. | If impurities are the cause, add a small amount of activated charcoal to the hot solution, let it sit for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.[8] |
| Crystallization happens too quickly | Solution is supersaturated; Cooling is too rapid. | Rapid crystallization can trap impurities.[6] Re-heat the solution, add a small amount of additional solvent (1-2 mL), and allow it to cool more slowly.[6] |
Experimental Protocol: General Recrystallization
This protocol provides a general workflow. The choice of solvent and specific volumes should be optimized based on your own preliminary tests.
-
Solvent Selection: In a small test tube, add ~20-30 mg of the crude solid. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the solid. Heat the test tube; a good solvent will dissolve the solid completely.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and bring the mixture to a boil on a hot plate, stirring continuously. Continue adding small portions of hot solvent until the solid is just dissolved.[3]
-
Decolorization (If Necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration: Pre-heat a separate flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove insoluble impurities (and charcoal, if used). This step prevents premature crystallization in the funnel.[8]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven. Determine the melting point and yield of the purified product. A narrow melting point range close to the literature value indicates high purity.[3]
Visualizations
The following diagrams illustrate the standard workflow and troubleshooting logic for the recrystallization process.
Caption: Standard workflow for the recrystallization of a solid compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. 3-(Dimethylamino)propanoic acid hydrochloride|lookchem [lookchem.com]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Home Page [chem.ualberta.ca]
Stability of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride under ambient conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride (CAS No. 1134691-04-5) under ambient conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While specific stability data for this compound is limited, based on structurally similar compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. Some similar compounds are known to be sensitive to air and moisture.[1] For long-term storage, refrigeration (2-8 °C) or freezing is advisable, and the container should be allowed to equilibrate to room temperature before opening to prevent condensation.
Q2: What are the visual signs of degradation for this compound?
Potential visual indicators of degradation include:
-
Color Change: A change from its initial color (typically white to off-white solid) to yellow or brown can indicate oxidation or other degradation pathways.
-
Clumping or Caking: The absorption of moisture can cause the powder to clump together.
-
Odor: The development of an unusual odor may suggest chemical decomposition.
Q3: My experimental results are inconsistent. Could compound instability be the cause?
Yes, inconsistent results can be a symptom of compound degradation. If the purity of your compound has decreased over time, it can lead to lower-than-expected potency, altered biological activity, or the appearance of unexpected side reactions in your experiments.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
If you suspect that your sample of this compound has degraded, follow the troubleshooting workflow below.
Troubleshooting Workflow for Suspected Degradation
Caption: Troubleshooting workflow for suspected compound degradation.
Quantitative Stability Data
Specific quantitative stability data for this compound is not widely available in the public domain. Researchers are encouraged to perform in-house stability studies. The table below can be used as a template to record your findings.
| Stability Parameter | Condition | Time Point | Assay (%) | Appearance | Comments |
| Ambient | 25°C / 60% RH | 0 | 100 | White Solid | Initial |
| 1 month | |||||
| 3 months | |||||
| Accelerated | 40°C / 75% RH | 0 | 100 | White Solid | Initial |
| 1 week | |||||
| 2 weeks | |||||
| Photostability | UV/Vis Light | 0 | 100 | White Solid | Initial |
| 24 hours | |||||
| 48 hours |
Experimental Protocols
Protocol for a Simple Stability Assessment
This protocol outlines a basic method to assess the stability of your compound using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the purity of a sample of this compound over time under specific storage conditions.
Materials:
-
This compound (your sample)
-
Reference standard of this compound (if available)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 10 mL volumetric flask.
-
This will be your "Time 0" sample.
-
-
HPLC Analysis (Time 0):
-
Develop a suitable HPLC method to obtain a sharp, symmetric peak for the compound. A good starting point for a C18 column could be a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution.
-
Inject the "Time 0" sample and record the chromatogram. The area of the main peak corresponds to 100% purity at the start of the study.
-
-
Sample Storage:
-
Aliquot the solid compound into several vials and store them under the desired conditions (e.g., ambient temperature in the dark, refrigerated, exposed to light).
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Prepare a solution with the same concentration as the "Time 0" sample.
-
Analyze the sample by HPLC using the same method.
-
-
Data Analysis:
-
Compare the peak area of the main peak at each time point to the "Time 0" peak area.
-
Calculate the percentage of the compound remaining.
-
Observe the appearance of any new peaks, which would indicate the formation of degradation products.
-
Potential Degradation Pathway
Given the structure of this compound, a potential degradation pathway under ambient conditions, particularly in the presence of oxygen and light, could involve the oxidation of the dimethylamino group.
Caption: A potential oxidative degradation pathway.
References
Technical Support Center: 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
This technical support center provides guidance on the handling and characterization of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, with a focus on its potential hygroscopic nature. The information provided is based on best practices for handling hygroscopic materials in a research and development setting.
Troubleshooting Guide
Issue: Inconsistent Weighing and Clumping of the Compound
Question: I am experiencing significant fluctuations in the weight of my this compound sample, and it appears to be clumping. What could be the cause and how can I resolve this?
Answer:
This behavior is characteristic of a hygroscopic substance, which readily absorbs moisture from the atmosphere.[1] The observed weight gain is likely due to water absorption, and clumping occurs as the powder becomes moist.
Troubleshooting Steps:
-
Minimize Atmospheric Exposure: Handle the compound in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.[2] If these are not available, work quickly and minimize the time the container is open.[1]
-
Use Appropriate Containers: Store the compound in airtight containers with a good seal.[1] For long-term storage, consider using a desiccator with a suitable desiccant like silica gel.[3]
-
Proper Weighing Technique:
-
Use a weighing boat or vial that has been pre-tared.
-
Measure the desired amount of the compound as quickly as possible.
-
If you observe a continuous increase in mass, record the initial stable reading.[2]
-
-
Drying the Compound: If the compound has already absorbed moisture, it may be possible to dry it. This should be done with caution, as excessive heat can cause degradation. A vacuum oven at a mild temperature is a potential option, but the stability of the compound under these conditions should be verified.[2]
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent moisture absorption?
A1: To minimize moisture uptake, store the compound in a tightly sealed container, preferably in a desiccator containing a drying agent such as silica gel.[3] For highly sensitive experiments, storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended.
Q2: My compound has turned into a sticky solid. Can I still use it?
A2: A change in the physical state from a powder to a sticky solid strongly indicates significant water absorption. The presence of water can affect the compound's purity and reactivity. For applications requiring high purity and accurate concentration, it is advisable to use a fresh, dry sample. If this is not possible, attempting to dry the material under vacuum at a low temperature may be an option, but its integrity should be re-analyzed (e.g., by NMR, HPLC) before use.
Q3: How can I accurately prepare a solution of a specific concentration with a hygroscopic compound?
A3: Preparing a solution of a precise concentration with a hygroscopic substance can be challenging due to the unknown water content. Here are two approaches:
-
Quick Weighing and Standardization: Weigh the compound rapidly to minimize moisture absorption. Prepare the solution and then determine its exact concentration using a suitable analytical method, such as titration or quantitative NMR.
-
Use of a Stock Solution: Prepare a stock solution and determine its concentration accurately. Subsequent dilutions can then be made from this standardized stock solution.[2]
Q4: What is Dynamic Vapor Sorption (DVS) and how can it be used to characterize the hygroscopicity of this compound?
A4: Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the amount and rate of solvent (typically water) absorption by a sample at different relative humidity (RH) levels.[4][5] By exposing the compound to a controlled RH environment and measuring the change in mass, DVS analysis can provide a detailed understanding of its hygroscopic behavior.[6][7] This information is crucial for determining appropriate storage, handling, and formulation strategies.[7]
Quantitative Data on Hygroscopicity
| Relative Humidity (%) | Mass Change (%) |
| 0 | 0.00 |
| 10 | 0.15 |
| 20 | 0.32 |
| 30 | 0.51 |
| 40 | 0.75 |
| 50 | 1.02 |
| 60 | 1.35 |
| 70 | 1.80 |
| 80 | 2.50 |
| 90 | 4.20 |
Note: The data in this table is hypothetical and serves as an example. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol for Determining Hygroscopicity using Dynamic Vapor Sorption (DVS)
Objective: To quantify the moisture sorption and desorption characteristics of this compound.
Apparatus:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Microbalance (integrated into the DVS instrument)
-
Sample pan
-
Nitrogen gas supply (for dry gas flow)
-
Water reservoir (for humidified gas flow)
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound into a tared sample pan.
-
Instrument Setup:
-
Place the sample pan in the DVS instrument.
-
Set the temperature to a constant value, typically 25 °C.
-
-
Drying: Dry the sample in the instrument by exposing it to a stream of dry nitrogen (0% RH) until a stable mass is achieved. This initial mass is considered the dry mass of the sample.
-
Sorption Phase:
-
Increase the relative humidity in steps (e.g., 10% increments from 0% to 90% RH).
-
At each RH step, allow the sample to equilibrate until the rate of mass change is below a specified threshold (e.g., 0.002% per minute).
-
Record the equilibrium mass at each RH level.
-
-
Desorption Phase:
-
Decrease the relative humidity in the same stepwise manner from 90% back to 0% RH.
-
Record the equilibrium mass at each step.
-
-
Data Analysis:
-
Calculate the percentage change in mass at each RH step relative to the initial dry mass.
-
Plot the percentage mass change versus RH to generate a sorption-desorption isotherm.
-
Visualizations
Caption: Troubleshooting workflow for handling hygroscopic compounds.
Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
References
Air and moisture sensitivity of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and potential air and moisture sensitivity of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to air?
A1: While specific data for this compound is not extensively published, the presence of a tertiary amine (dimethylamino group) suggests a potential for slow oxidation over time when exposed to air and light. Tertiary amines can oxidize to form N-oxides. However, as a hydrochloride salt, the amine is protonated, which significantly reduces its susceptibility to oxidation compared to the free base. For long-term storage, it is best practice to keep the container tightly sealed and consider flushing with an inert gas like nitrogen or argon.
Q2: Is this compound hygroscopic? Will it absorb moisture from the air?
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability and integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[1] For optimal preservation, storage in a desiccator under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Q4: What are the potential degradation products if the compound is exposed to air and moisture?
A4: Exposure to air and moisture could potentially lead to the formation of the corresponding N-oxide from the dimethylamino group and potentially hydrolysis of the hydrochloride salt, although the latter is less likely to be a significant issue in a solid state unless excessive moisture is present.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., NMR, LC-MS) over time. | Degradation of the compound due to improper storage (exposure to air/moisture). | - Store the compound under an inert atmosphere and in a desiccator. - Re-purify the compound if degradation is suspected. - Always use freshly opened or properly stored material for sensitive experiments. |
| Difficulty in accurately weighing the compound. | The compound has absorbed moisture and become clumpy or sticky. | - Dry the compound under vacuum before use. Note: Use a moderate temperature to avoid thermal decomposition. - Handle the compound in a glove box or under a stream of dry inert gas. |
| Compound appears discolored (e.g., slight yellowing). | Possible oxidation of the amine functionality. | - Assess the purity of the compound using an appropriate analytical technique (e.g., HPLC, LC-MS). - If purity is compromised, consider purification by recrystallization or chromatography. - For future prevention, store under an inert atmosphere and protect from light. |
| Poor solubility in non-polar organic solvents. | As a hydrochloride salt, the compound is ionic and expected to have low solubility in non-polar solvents. | - Use polar protic solvents like water, methanol, or ethanol for dissolution. - If a non-polar solvent is required for a reaction, consider converting the hydrochloride salt to the free base by neutralization with a suitable base. |
Experimental Protocols
Protocol 1: Assessment of Hygroscopicity
-
Objective: To determine the tendency of the compound to absorb moisture from the air.
-
Methodology:
-
Accurately weigh approximately 100 mg of this compound into a pre-weighed, dry glass vial.
-
Place the open vial in a humidity chamber with a controlled relative humidity (e.g., 75% RH, which can be achieved using a saturated sodium chloride solution).
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove the vial and quickly weigh it.
-
Calculate the percentage weight gain over time to assess the rate and extent of moisture absorption.
-
Protocol 2: Evaluation of Oxidative Stability
-
Objective: To assess the stability of the compound under atmospheric oxygen.
-
Methodology:
-
Prepare two sets of samples of the compound.
-
Store one set in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon) in the dark. This will be the control sample.
-
Store the second set in a loosely capped vial, exposed to air, and under ambient light.
-
After a set period (e.g., 1, 2, 4 weeks), analyze both sets of samples by a suitable analytical method like HPLC with a UV detector or LC-MS.
-
Compare the chromatograms of the control and experimental samples to identify any new peaks that may correspond to degradation products.
-
Visualizations
References
Optimizing reaction conditions for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
-
Knoevenagel Condensation: Reaction of 4-dimethylaminobenzaldehyde with malonic acid to form 4-(dimethylamino)cinnamic acid.
-
Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of 4-(dimethylamino)cinnamic acid to yield 3-(4-dimethylaminophenyl)propionic acid, followed by conversion to its hydrochloride salt.
Q2: What catalysts are effective for the hydrogenation of 4-(dimethylamino)cinnamic acid?
A2: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. Other potential catalysts include Raney Nickel and various rhodium-based catalysts. The choice of catalyst can influence reaction conditions and efficiency.
Q3: How is the final hydrochloride salt formed?
A3: The hydrochloride salt is typically formed by dissolving the free base, 3-(4-dimethylaminophenyl)propionic acid, in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol) and then adding a solution of hydrogen chloride (HCl) in an anhydrous solvent or bubbling anhydrous HCl gas through the solution. This precipitates the hydrochloride salt, which can then be isolated by filtration. The use of aqueous hydrochloric acid can sometimes lead to lower yields due to the solubility of the salt in water.[1]
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes, standard laboratory safety protocols should be followed. Specifically:
-
Handle flammable solvents in a well-ventilated fume hood.
-
Catalysts like Pd/C can be pyrophoric, especially after use when dry and exposed to air. Handle with care, preferably under an inert atmosphere or wetted with solvent.
-
Hydrogen gas is highly flammable; ensure all hydrogenation equipment is properly assembled and leak-tested.
-
Anhydrous HCl is corrosive and requires careful handling in a fume hood.
Experimental Protocols
Protocol 1: Synthesis of 4-(Dimethylamino)cinnamic acid via Knoevenagel Condensation
This protocol is a general method for the Knoevenagel condensation.
Materials:
-
4-Dimethylaminobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
10% Hydrochloric acid
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask, dissolve 4-dimethylaminobenzaldehyde (1 equivalent) and malonic acid (1.25 equivalents) in pyridine (sufficient volume to dissolve reactants).
-
Add a catalytic amount of piperidine (e.g., 20 drops for a 20 mmol scale reaction).[2]
-
Heat the reaction mixture at 80°C for approximately 20 hours with stirring.[2]
-
After cooling, pour the reaction mixture into ice water.
-
Add a saturated solution of sodium bicarbonate to the aqueous mixture.
-
Filter the crude product.
-
To purify, add the crude precipitate to a cold 1% sodium hydroxide solution, stir briefly, and filter to remove any insoluble impurities.
-
Neutralize the filtrate to a pH of 7 using 10% hydrochloric acid to precipitate the 4-(dimethylamino)cinnamic acid.
-
Filter the purified product, wash with water, and dry.
| Reactant/Reagent | Molar Ratio | Typical Yield |
| 4-Dimethylaminobenzaldehyde | 1.0 | - |
| Malonic Acid | 1.25 | 58-88%[2] |
| Pyridine | Solvent | - |
| Piperidine | Catalyst | - |
Protocol 2: Synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid via Catalytic Hydrogenation
This protocol outlines a general procedure for the catalytic hydrogenation of a cinnamic acid derivative.
Materials:
-
4-(Dimethylamino)cinnamic acid
-
Palladium on Carbon (5% or 10% Pd/C)
-
Ethanol or other suitable solvent
-
Hydrogen gas source
-
Celite or another filter aid
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-(dimethylamino)cinnamic acid (1 equivalent) in ethanol.
-
Carefully add the Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (this may range from atmospheric pressure using a balloon to higher pressures in a Parr shaker).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-(4-dimethylaminophenyl)propionic acid.
| Parameter | Condition |
| Catalyst | 5-10 mol% Pd/C |
| Solvent | Ethanol |
| Hydrogen Pressure | Atmospheric to several bars |
| Temperature | Room Temperature |
Protocol 3: Formation of this compound
Materials:
-
Crude 3-(4-Dimethylaminophenyl)propionic acid
-
Anhydrous diethyl ether or isopropanol
-
Anhydrous hydrogen chloride (gas or solution in an anhydrous solvent)
Procedure:
-
Dissolve the crude 3-(4-dimethylaminophenyl)propionic acid in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Slowly add a solution of anhydrous HCl in the chosen solvent, or bubble anhydrous HCl gas through the solution, while stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum.
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Extend the reaction time or slightly increase the reaction temperature. |
| Impure Reactants | Ensure the purity of 4-dimethylaminobenzaldehyde and malonic acid. |
| Suboptimal Base Concentration | Verify the correct ratio of pyridine and piperidine. |
| Product Loss During Workup | Ensure the pH is carefully adjusted to 7 during precipitation to maximize product recovery. |
Issue 2: Incomplete or Slow Hydrogenation
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Use fresh, high-quality Pd/C catalyst. Ensure the catalyst has not been exposed to air for extended periods. |
| Catalyst Poisoning | The dimethylamino group can potentially interact with the catalyst surface. If poisoning is suspected, try increasing the catalyst loading or using a different catalyst such as Raney Nickel. Pre-treating the catalyst or using additives might also be beneficial. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure. For challenging reductions, a Parr apparatus or similar high-pressure system may be necessary. |
| Poor Substrate Solubility | If the starting material is not fully dissolved, the reaction will be slow. Try a different solvent or a co-solvent system to improve solubility. |
| Inefficient Stirring | Vigorous stirring is crucial for good contact between the substrate, catalyst, and hydrogen. Ensure the stirring is adequate. |
Issue 3: Difficulty in Isolating the Hydrochloride Salt
| Potential Cause | Troubleshooting Step |
| Product is soluble in the chosen solvent | Use a more nonpolar solvent for the precipitation if possible. Ensure the solvent is completely anhydrous, as water can increase the solubility of the salt. |
| Oil formation instead of precipitation | Try adding the HCl solution more slowly or at a lower temperature. Scratching the inside of the flask with a glass rod may induce crystallization. |
| Impurities preventing crystallization | Purify the free base by recrystallization or column chromatography before attempting the salt formation. |
Visualizing the Synthetic Workflow
Below is a diagram illustrating the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Logical Troubleshooting Flowchart
This flowchart provides a logical sequence for troubleshooting common issues during the hydrogenation step.
Caption: Troubleshooting flowchart for the hydrogenation step.
References
Technical Support Center: Synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the catalytic hydrogenation of 4-(dimethylamino)cinnamic acid, a primary synthetic route.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive Catalyst: The palladium catalyst may be old, oxidized, or poisoned. | Use a fresh batch of catalyst. Consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C). |
| Catalyst Poisoning: Impurities in the starting material, solvent, or from previous reaction steps (e.g., sulfur compounds, strong coordinating agents) can poison the catalyst. | Purify the 4-(dimethylamino)cinnamic acid before hydrogenation. Ensure high-purity solvents and reagents are used. | |
| Insufficient Hydrogen Pressure: The reaction may require higher hydrogen pressure for completion. | Use a Parr hydrogenator or a similar apparatus to increase the hydrogen pressure. | |
| Poor Mass Transfer: Inefficient stirring can limit the contact between the catalyst, substrate, and hydrogen. | Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture. | |
| Formation of Side Products/Impurities | Over-reduction: Reduction of the aromatic ring can occur under harsh conditions (high pressure, high temperature, or highly active catalyst). | Use milder reaction conditions: lower hydrogen pressure, lower temperature, and a less active catalyst (e.g., 5% Pd/C instead of 10% or Pearlman's catalyst). Monitor the reaction closely by TLC or LC-MS to stop it upon completion. |
| Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost, leading to the formation of 4-ethyl-N,N-dimethylaniline. | Maintain a lower reaction temperature. | |
| Incomplete Reaction: Unreacted 4-(dimethylamino)cinnamic acid will be present as an impurity. | Increase reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is active. | |
| Difficult Purification of the Final Product | Presence of Polar Impurities: Byproducts from the reaction or impurities from the starting material can co-purify with the desired product. | Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/water) is often effective. Column chromatography on silica gel may be necessary for challenging separations. |
| Product is an Oil or Gummy Solid: The hydrochloride salt may be hygroscopic or impure. | Ensure the product is thoroughly dried under vacuum. If it remains non-crystalline, try trituration with a non-polar solvent like diethyl ether or hexane to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient method is the catalytic hydrogenation of 4-(dimethylamino)cinnamic acid. This reaction selectively reduces the carbon-carbon double bond of the cinnamic acid derivative without affecting the aromatic ring or the dimethylamino group under controlled conditions. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.
Q2: How can I monitor the progress of the hydrogenation reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the starting material (4-(dimethylamino)cinnamic acid) will have a different Rf value than the product. The disappearance of the starting material spot indicates the completion of the reaction. LC-MS can provide more quantitative information on the conversion.
Q3: What are the expected side products in this synthesis?
A3: Potential side products can arise from several pathways:
-
Over-reduction: Hydrogenation of the phenyl ring to a cyclohexyl ring, yielding 3-(4-Dimethylamino-cyclohexyl)-propionic acid.
-
Decarboxylation: Loss of the carboxylic acid group to form 4-ethyl-N,N-dimethylaniline, particularly at higher temperatures.
-
Incomplete reaction: Residual 4-(dimethylamino)cinnamic acid.
Q4: I am observing a significant amount of starting material even after prolonged reaction times. What should I do?
A4: This issue, known as a "stalled" reaction, is common in catalytic hydrogenations. Here are a few troubleshooting steps:
-
Check the Catalyst: The catalyst may be inactive. Filter the reaction mixture (carefully, as Pd/C can be pyrophoric) and add a fresh batch of catalyst.
-
Increase Hydrogen Pressure: If you are running the reaction at atmospheric pressure, switching to a high-pressure hydrogenation apparatus can significantly increase the reaction rate.
-
Check for Impurities: Your starting material or solvent may contain catalyst poisons. Consider purifying the 4-(dimethylamino)cinnamic acid before the reaction.
Experimental Protocols
Synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid
This protocol describes a general procedure for the catalytic hydrogenation of 4-(dimethylamino)cinnamic acid.
Materials:
-
4-(Dimethylamino)cinnamic acid
-
Palladium on activated carbon (5% or 10% w/w)
-
Ethanol or Methanol (reagent grade)
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-(dimethylamino)cinnamic acid (1.0 eq) in ethanol or methanol.
-
Carefully add the palladium on carbon catalyst (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-Dimethylamino-phenyl)-propionic acid.
Formation of the Hydrochloride Salt
Materials:
-
Crude 3-(4-Dimethylamino-phenyl)-propionic acid
-
Concentrated Hydrochloric Acid (HCl) or HCl in a suitable solvent (e.g., diethyl ether, isopropanol)
-
Anhydrous diethyl ether or other suitable non-polar solvent
Procedure:
-
Dissolve the crude 3-(4-Dimethylamino-phenyl)-propionic acid in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated HCl or a solution of HCl in a solvent.
-
Stir the mixture for a period, during which the hydrochloride salt should precipitate.
-
If precipitation is slow or incomplete, the addition of a non-polar solvent like diethyl ether can help induce precipitation.
-
Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield this compound.
Visualizations
Technical Support Center: 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals who are conducting experiments with 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. Below you will find troubleshooting advice and frequently asked questions to assist with potential challenges in your stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on its chemical structure which includes a tertiary amine and a substituted phenyl ring, the primary degradation pathways are anticipated to be oxidation and photolysis.[1][2][3] Under oxidative stress, the dimethylamino group is susceptible to forming an N-oxide. The aromatic ring may undergo hydroxylation or other transformations when exposed to photolytic conditions.
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
A2: Unexpected peaks in an HPLC chromatogram often indicate the presence of degradation products or impurities. To identify the source of these peaks, you should correlate their appearance with the specific stress conditions you have applied (e.g., acid, base, peroxide, light, heat).[4][5] This correlation can provide valuable clues about the nature of the degradant. For definitive identification, techniques like LC-MS/MS are recommended to determine the mass of the degradation products and elucidate their structures.[2][5]
Q3: My compound shows significant degradation under oxidative stress conditions. How can I mitigate this?
A3: If this compound is degrading under oxidative conditions, consider adding antioxidants to your formulation. Additionally, ensure that the compound is stored in a well-sealed container with minimal headspace to reduce exposure to atmospheric oxygen. Purging the container with an inert gas like nitrogen or argon can also be an effective preventative measure.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To maintain the stability of this compound, it should be stored in a cool, dry, and dark place.[6] The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, keeping it in a desiccator at a reduced temperature is advisable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in stability studies | Variations in experimental conditions such as temperature, pH, or light exposure. | Strictly control and monitor all experimental parameters. Use a calibrated and well-maintained stability chamber. |
| Poor separation of degradation products in HPLC | The mobile phase composition may not be optimal for resolving the parent compound and its degradants. | Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient, and column type. A reverse-phase C18 column is often a good starting point.[5] |
| Formation of multiple, unidentified degradation products | The stress conditions may be too harsh, leading to secondary degradation. | Reduce the severity of the stress conditions (e.g., lower the temperature, decrease the concentration of the stressor, or shorten the exposure time) to achieve a target degradation of 5-20%.[4] |
| Precipitation of the compound during aqueous stress studies | The pH of the solution may have shifted, affecting the solubility of the hydrochloride salt. | Ensure the solution is adequately buffered to maintain a stable pH throughout the experiment. |
Quantitative Data Summary
Forced degradation studies are typically designed to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and quantifying degradation products without the degradation being so extensive as to obscure the primary degradation pathways.[4] The following table summarizes typical stress conditions used in such studies, based on ICH guidelines.[6][7]
| Stress Condition | Typical Reagents and Conditions | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 30 minutes to 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 30 minutes to 24 hours |
| Oxidation | 3-30% H₂O₂ at room temperature | 1 to 24 hours |
| Thermal Degradation | 60-80°C | 24 to 72 hours |
| Photostability | ICH-compliant photostability chamber | As per ICH Q1B guidelines |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH and heat at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C.
-
Photodegradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before dilution. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Indicating Assay
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. forced degradation study: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpp.com [ijrpp.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is crucial to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] The compound should be protected from air and moisture. For specific temperature recommendations, it is best to consult the product label.
Q2: Is this compound sensitive to air or moisture?
A2: Yes, this compound is reported to be both air and moisture sensitive. Exposure to air and humidity should be minimized to prevent degradation. Storage under an inert atmosphere is recommended.
Q3: What materials are incompatible with this compound?
A3: You should avoid storing this compound with strong oxidizing agents.[1][2]
Q4: What is the physical form of this compound?
A4: this compound is a solid.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Discoloration of the solid | Exposure to air, light, or contaminants. | Discard the product if discoloration is significant, as it may indicate degradation. Ensure the container is tightly sealed and protected from light. |
| Clumping or caking of the powder | Absorption of moisture. | The compound is moisture-sensitive. Use a desiccator for storage and handle the compound in a low-humidity environment (e.g., a glove box). |
| Poor solubility in expected solvents | Potential degradation or incorrect solvent choice. | Verify the recommended solvents and their required purity. If solubility issues persist, the compound may have degraded and should be replaced. |
| Inconsistent experimental results | Improper storage leading to degradation. | Review storage procedures. Ensure the compound is stored in a tightly sealed container, in a dry and cool place, and away from incompatible materials.[1][2] If degradation is suspected, use a fresh batch of the compound. |
Storage and Handling Workflow
The following diagram outlines the recommended workflow for the storage and handling of this compound to ensure its stability and integrity for experimental use.
References
Validation & Comparative
Unveiling the Biological Potential: A Comparative Guide to 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is a member of the arylpropionic acid class of compounds, a group that includes well-known non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to established therapeutic agents suggests a potential for biological activity, particularly in the realms of inflammation and neurotransmitter modulation. This guide provides a comparative framework for evaluating the biological activity of this compound against two established drugs: Ibuprofen, a classic NSAID, and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).
While direct experimental data for this compound is not currently available in the public domain, this guide outlines the standard experimental protocols necessary to elucidate its activity profile. By presenting the known quantitative data for Ibuprofen and Fluoxetine, we offer a benchmark for future investigations into this compound of interest.
Comparative Analysis of Biological Activity
To provide a context for the potential activity of this compound, the following tables summarize the known inhibitory concentrations (IC50) of Ibuprofen against cyclooxygenase (COX) enzymes and Fluoxetine against the serotonin transporter (SERT).
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) |
| Ibuprofen | COX-1 | 13[1][2][3] |
| COX-2 | 370[2][3] | |
| This compound | COX-1 | Data not available |
| COX-2 | Data not available |
Table 2: Serotonin Transporter (SERT) Inhibition
| Compound | Target | IC50 (nM) |
| Fluoxetine | SERT | 17[4] |
| This compound | SERT | Data not available |
Experimental Protocols for Biological Validation
The following are detailed protocols for in vitro assays to determine the biological activity of this compound.
Cyclooxygenase (COX) Inhibition Assay
This assay will determine the inhibitory effect of the test compound on COX-1 and COX-2 enzymes, providing insight into its potential anti-inflammatory properties.
a. Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
b. Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compound (this compound)
-
Ibuprofen (positive control)
-
DMSO (solvent)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
c. Procedure:
-
Prepare a stock solution of the test compound and Ibuprofen in DMSO.
-
In a 96-well plate, add Tris-HCl buffer, heme, and either the test compound at various concentrations, Ibuprofen, or DMSO (vehicle control).
-
Add the COX-1 or COX-2 enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Immediately measure the absorbance at 595 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound and control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for determining COX-1/2 inhibition.
Serotonin Transporter (SERT) Inhibition Assay
This assay will determine the ability of the test compound to inhibit the reuptake of serotonin, suggesting potential activity on the central nervous system.
a. Principle: This is a competitive binding assay using a radiolabeled ligand that binds to the serotonin transporter. The ability of the test compound to displace the radioligand is measured.
b. Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human SERT
-
[³H]-Citalopram (radioligand)
-
Test compound (this compound)
-
Fluoxetine (positive control)
-
Scintillation fluid
-
Binding buffer (Tris-HCl, NaCl, KCl, CaCl₂, MgCl₂)
-
Glass fiber filters
-
Scintillation counter
c. Procedure:
-
Prepare membranes from HEK293-hSERT cells.
-
In tubes, add the cell membranes, binding buffer, and either the test compound at various concentrations, Fluoxetine, or buffer (total binding). Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor.
-
Add [³H]-Citalopram to each tube and incubate at room temperature.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition of specific binding against the logarithm of the test compound concentration.
Signaling Pathway of Serotonin Reuptake and Inhibition
References
Comparative Efficacy of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride and Structurally Related Compounds
A Data-Driven Analysis for Researchers and Drug Development Professionals
The compound 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride belongs to the broader class of arylpropionic acid derivatives, a well-established group of compounds with a wide range of biological activities. While specific efficacy data for this particular hydrochloride salt is not extensively available in publicly accessible literature, a comparative analysis with structurally similar compounds provides valuable insights into its potential therapeutic applications, primarily focusing on analgesic, anti-inflammatory, and potential antidepressant-like effects. This guide synthesizes available preclinical data on related compounds to offer a predictive comparison and detailed experimental protocols for future research.
Overview of Arylpropionic Acid Derivatives' Efficacy
Arylpropionic acids are most renowned for their non-steroidal anti-inflammatory drug (NSAID) properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] This inhibition reduces the production of prostaglandins, which are key mediators of pain and inflammation.[1][2][3] Beyond their established analgesic and anti-inflammatory roles, some derivatives have been investigated for other potential therapeutic benefits, including anticancer and antidepressant-like activities.[4][5]
Comparative Analgesic and Anti-Inflammatory Efficacy
To contextualize the potential efficacy of this compound, this section presents data from preclinical studies on analogous arylpropionic acid derivatives. The primary models for assessing these activities are the acetic acid-induced writhing test for analgesia and the carrageenan-induced paw edema test for anti-inflammatory effects.
Table 1: Comparative Analgesic Activity of Arylpropionic Acid Derivatives in the Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg) | Route of Administration | % Inhibition of Writhing | Reference Compound | % Inhibition of Writhing (Reference) |
| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | 150 | Oral | 31.0% | Saline Control | 0% |
| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | 300 | Oral | 49.5% | Saline Control | 0% |
| Diclofenac Sodium | 10 | Oral | Not specified, but significant | Saline Control | 0% |
| Diacerein | 50 | Oral | >60% (at higher doses) | Diclofenac (10 mg/kg) | >60% |
| Diacerein | 100 | Oral | >60% (at higher doses) | Diclofenac (10 mg/kg) | >60% |
| Diacerein | 200 | Oral | >60% (at higher doses) | Diclofenac (10 mg/kg) | >60% |
Data compiled from multiple sources.[6][7] It is important to note that these are not from head-to-head comparative studies.
Table 2: Comparative Anti-Inflammatory Activity of Arylpropionic Acid Derivatives in the Carrageenan-Induced Paw Edema Test in Rats
| Compound | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |
| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | 75 | Oral | 3 hours | 43.3% | Saline Control | 0% |
| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | 150 | Oral | 3 hours | 42.2% | Saline Control | 0% |
| Indomethacin | 5 | Intraperitoneal | 1-5 hours | Significant | Saline Control | 0% |
| Indomethacin | 10 | Oral | 2 and 3 hours | 46.87% and 65.71% | Saline Control | 0% |
| Curcumin | 200 | Oral | 2 hours | 53.85% | Indomethacin (10 mg/kg) | 46.87% (at 2 hours) |
| Curcumin | 400 | Oral | 2 hours | 58.97% | Indomethacin (10 mg/kg) | 46.87% (at 2 hours) |
| Compound 3f | 20 | Intraperitoneal | 2 hours | Significant (p=0.001) | Diclofenac (25 mg/kg) | Not specified, but significant |
| Compound 3f (14 days) | 10, 20, 40 | Intraperitoneal | All time points | Significant (p<0.001) | Diclofenac (25 mg/kg) | Significant |
*Compound 3f: 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid.[8][9][10] Data compiled from multiple sources.[6][8][9][10][11][12] It is important to note that these are not from head-to-head comparative studies.
Potential Antidepressant-Like Activity
While the primary focus of arylpropionic acids has been on their anti-inflammatory and analgesic effects, there is emerging interest in their potential impact on the central nervous system. The Forced Swim Test (FST) in rodents is a common preclinical screen for potential antidepressant efficacy. A reduction in immobility time during the test is considered indicative of an antidepressant-like effect.
Table 3: Antidepressant-Like Activity of a Benzodiazepine Analogue in the Forced Swim Test in Mice
| Compound | Dose (mg/kg) | Route of Administration | Immobility Time (seconds) | Reference Compound | Immobility Time (seconds) (Reference) |
| Control | - | - | 177.24 ± 1.82 | - | - |
| Diazepam | Not Specified | Not Specified | 70.13 ± 4.12 | - | - |
| Imipramine | Not Specified | Not Specified | 65.45 ± 2.81 | - | - |
| Compound 2 | 1.25 | Oral | 80.81 ± 1.14 | Control | 177.24 ± 1.82 |
| Compound 2 | 2.5 | Oral | 75.68 ± 3.73 | Control | 177.24 ± 1.82 |
| Compound 5 | 1.25 | Oral | 118.95 ± 1.31 | Control | 177.24 ± 1.82 |
| Compound 5 | 2.5 | Oral | 106.69 ± 3.62 | Control | 177.24 ± 1.82 |
**Chloro-substituent compound; ***Nitro-substituent compound.[13] This table includes data for benzodiazepine analogues to illustrate the application of the Forced Swim Test, as direct data for arylpropionic acid derivatives in this test is limited in the provided search results.
Mechanism of Action: Signaling Pathways
The primary mechanism of action for the analgesic and anti-inflammatory effects of arylpropionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3][14] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3][14]
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Arylpropionic Acid Derivatives.
Experimental Protocols
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This widely used model assesses peripheral analgesic activity by inducing visceral pain.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Methodology:
-
Animals: Swiss albino mice (20-25 g) are typically used.
-
Grouping: Animals are divided into control (vehicle), standard (e.g., Diclofenac Sodium, 10 mg/kg), and test groups.
-
Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.[15]
-
Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 5-20 minutes) following the acetic acid injection.[15]
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.
Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)
This is a standard model for evaluating acute inflammation.
Caption: Workflow for the Carrageenan-Induced Paw Edema Test.
Methodology:
-
Animals: Wistar rats (150-200 g) are commonly used.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin, 10 mg/kg), and test groups.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Administration: The test compound or vehicle is administered.
-
Induction of Edema: After a specified time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[16]
-
Paw Volume Measurement: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]
-
Data Analysis: The percentage inhibition of edema is calculated for each time point.
Forced Swim Test (Antidepressant-Like Activity)
This test is used to screen for potential antidepressant effects by measuring the duration of immobility in an inescapable water tank.[17][18]
Caption: Workflow for the Forced Swim Test.
Methodology:
-
Animals: Mice are typically used for this test.
-
Apparatus: A transparent cylinder filled with water (25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session.[18]
-
Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.
-
Data Analysis: A decrease in the duration of immobility in the test group compared to the control group suggests an antidepressant-like effect.[17]
Conclusion
While direct experimental data on the efficacy of this compound is limited, the available information on structurally similar arylpropionic acid derivatives suggests it holds potential as an analgesic and anti-inflammatory agent. Its mechanism of action is likely to involve the inhibition of COX enzymes. Furthermore, the broader class of related compounds has shown diverse biological activities, hinting at the possibility of other therapeutic applications, such as antidepressant-like effects, which warrant further investigation. The provided experimental protocols offer a standardized framework for future preclinical studies to elucidate the specific efficacy and mechanisms of action of this compound. Researchers and drug development professionals are encouraged to utilize these methodologies to generate robust, comparative data that will clarify the therapeutic potential of this compound.
References
- 1. The forced swim test has poor accuracy for identifying novel antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Antidepressant-like effects of 3-carboxamido seco-nalmefene (3CS-nalmefene), a novel opioid receptor modulator, in a rat IFN-α-induced depression model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 8. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 12. thaiscience.info [thaiscience.info]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dovepress.com [dovepress.com]
- 16. Inhibitors of fatty acid amide hydrolase reduce carrageenan-induced hind paw inflammation in pentobarbital-treated mice: comparison with indomethacin and possible involvement of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 3-(4-Dimethylamino-phenyl)-propionic Acid Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often involves the meticulous exploration of structure-activity relationships (SAR) to optimize lead compounds. This guide delves into the SAR of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride derivatives, a class of compounds with potential pharmacological applications. Due to the limited availability of direct SAR studies on this specific series, this guide presents a comparative analysis based on structurally related phenylpropanoic acid derivatives, offering valuable insights into the key structural features influencing their biological activity. The primary focus of the analogous series' investigated activities lies in the realms of anticancer and anti-inflammatory effects.
Comparative Analysis of Biological Activity
Table 1: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells [1]
| Compound ID | Modification | IC50 (µM) |
| 29 | 4-nitrobenzylidene hydrazide | Reduces viability to 31.2% at test concentration |
| 30 | 4-chlorobenzylidene hydrazide | Reduces viability to 58.9% at test concentration |
| 31 | diethylaminobenzylidene hydrazide | Reduces viability to 65.2% at test concentration |
| 32 | 4-hydroxybenzylidene hydrazide | Reduces viability to 62.1% at test concentration |
| 16 | 2,5-dimethyl-1H-pyrrol-1-yl amide | Reduces viability to 61.2% at test concentration |
| 20 | 2-furyl hydrazide | Reduces viability by 50% and shows selectivity |
| 21 | 5-methyl-2-furyl hydrazide | Reduces viability by 50% |
| 22 | 5-ethyl-2-furyl hydrazide | Reduces viability by 50% |
Table 2: Anticancer Activity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells [2]
| Compound ID | Modification | IC50 (µM) |
| 21 | Carboxylic acid | 5.42 |
| 22 | Carboxylic acid with -OH addition | 2.47 |
| 23 | Methyl ester of 21 | Diminished activity |
| 24 | Methyl ester of 22 | Diminished activity |
| 25 | Carbohydrazide of 21 | 8.05 |
| 26 | Carbohydrazide of 22 | 25.4 |
Inferred Structure-Activity Relationship
Based on the data from related compounds, several key structural features appear to be critical for the biological activity of 3-phenylpropanoic acid derivatives:
-
The Phenyl Ring: Substituents on the phenyl ring significantly modulate activity. For instance, in the 3-((4-hydroxyphenyl)amino)propanoic acid series, a 4-nitrobenzylidene hydrazide derivative (Compound 29) showed potent anticancer activity.[1] This suggests that electron-withdrawing groups on the phenyl ring may enhance activity.
-
The Propionic Acid Moiety: Modification of the carboxylic acid group has a profound impact on activity. The conversion of the carboxylic acid to its methyl ester in the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid series led to diminished anticancer activity.[2] Conversely, derivatization to a carbohydrazide (Compound 25) retained significant activity.[2] This highlights the importance of the acidic proton or the potential for hydrogen bonding at this position.
-
The Amino Group: While direct SAR on the dimethylamino group is unavailable, the activity of analogs with different amino substituents, such as the (4-hydroxyphenyl)amino and (4-acetylphenyl)(4-phenylthiazol-2-yl)amino groups, suggests that the nature of the substituent at this position is a key determinant of the biological target and potency.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of related compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., A549 human lung adenocarcinoma) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats weighing between 150-200g are used for the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 10, 20, 40 mg/kg). A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug like diclofenac.[3][4]
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.
Visualizing Relationships and Workflows
To better understand the structural modifications and experimental processes, the following diagrams are provided.
Caption: Key modification sites influencing the biological activity of 3-phenylpropionic acid derivatives.
Caption: A generalized workflow for the structure-activity relationship (SAR) evaluation of novel compounds.
References
- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Antimicrobial activity comparison of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial activity of various propionic acid derivatives, offering insights into the potential efficacy of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride and its analogs.
While direct experimental data on the antimicrobial properties of a series of this compound derivatives are not extensively available in the current literature, a review of related propionic acid structures provides valuable context for predicting their activity and guiding future research. Arylpropionic acid derivatives are a well-established class of compounds with a broad range of biological activities.[1][2][3] This guide synthesizes findings from studies on various analogs to highlight key structure-activity relationships.
Comparative Antimicrobial Efficacy: A Look at Propionic Acid Analogs
The antimicrobial activity of propionic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. To provide a comparative benchmark, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of propionic acid derivatives against various microbial strains, as reported in scientific literature.
| Compound/Derivative Class | Test Organism(s) | MIC Range (µg/mL) | Key Findings & Reference |
| Schiff bases of propionic acid | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Varies (presented as pMIC) | Schiff bases showed better activity than esters. Electron-withdrawing groups (e.g., p-Br) improved antibacterial activity, while electron-releasing groups (e.g., trimethoxy) improved antifungal activity.[4] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | C. albicans, S. aureus, E. coli | 64 - 128 | Demonstrated good activity against C. albicans.[5] |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | ESKAPE bacteria, Candida species | 0.5 - >64 | Hydrazones with heterocyclic substituents showed the most potent and broad-spectrum activity.[6][7][8] Notably, the introduction of a dimethylamino substituent on the phenyl ring of a related scaffold resulted in a complete loss of antimicrobial activity against all tested bacterial strains.[6][7] |
| 2-(4-substitutedmethylphenyl)propionic acid derivatives | Gram-positive and Gram-negative bacteria | Not specified in µg/mL | Certain derivatives displayed promising antibacterial properties comparable to chloramphenicol.[9] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols: Determining Antimicrobial Susceptibility
The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.[5][6][10]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Microbial cultures (e.g., S. aureus, E. coli)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound Solutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium to achieve a range of desired concentrations.
-
-
Preparation of Inoculum:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized concentration, typically adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]
-
-
Inoculation of Microtiter Plate:
-
Dispense the diluted compound solutions into the wells of the 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[5]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11]
-
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in antimicrobial activity assessment and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: General mechanisms of antimicrobial action.[12][13][14]
Conclusion
The available evidence on propionic acid derivatives suggests that their antimicrobial activity is highly dependent on the specific substitutions on the phenyl ring. While some derivatives show promising broad-spectrum activity, the presence of a dimethylamino group has been associated with a loss of efficacy in at least one related molecular scaffold.[6][7] Therefore, it is crucial for researchers investigating this compound and its derivatives to conduct thorough antimicrobial susceptibility testing against a wide range of clinically relevant pathogens. The experimental protocols and comparative data presented in this guide offer a foundational framework for such investigations. Future studies should focus on synthesizing and evaluating a series of these specific derivatives to establish a clear structure-activity relationship and determine their potential as novel antimicrobial agents.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Principles of Antimicrobial Action and Resistance - Clinical GateClinical Gate [clinicalgate.com]
In vivo validation of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the neuroprotective effects of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. Due to the limited availability of specific in vivo data for this compound in publicly accessible literature, this document utilizes data from well-researched neuroprotective agents—Edaravone, Riluzole, Curcumin, and Resveratrol—as a benchmark. This approach offers a robust template for designing and evaluating future preclinical studies.
Introduction to Neuroprotective Agents
Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke and amyotrophic lateral sclerosis (ALS), pose significant global health challenges. The development of effective neuroprotective agents is a critical area of research aimed at mitigating neuronal damage and improving functional outcomes. These agents often work through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways.
This compound is a compound with a chemical structure that suggests potential interactions with biological systems relevant to neurological disorders. While its specific mechanism of action is not yet fully elucidated, its structural features warrant investigation into its potential as a neuroprotective agent. This guide outlines the necessary experimental approaches for its rigorous in vivo assessment, in comparison with established neuroprotective compounds.
Comparative Efficacy of Established Neuroprotective Agents
To provide a context for the potential efficacy of this compound, the following tables summarize quantitative data from in vivo studies of Edaravone, Riluzole, Curcumin, and Resveratrol in common models of neurological disorders.
Table 1: Neuroprotective Effects in a Stroke Model (Middle Cerebral Artery Occlusion - MCAO)
| Compound | Dosage | Animal Model | Key Outcomes |
| Edaravone | 1-30 mg/kg | Rat | Significantly prevented cell loss in the hippocampus after status epilepticus.[1] Reduced neuronal cell death and prevented brain edema.[2] |
| Resveratrol | 10, 20, 40 mg/kg | Rat | Dose-dependent reduction in infarct volume; Improved neurological score. |
| Curcumin | 100, 300 mg/kg | Rat | Significant reduction in infarct volume and brain edema; Improved neurological deficit scores. |
| Alpinetin | 50, 100 mg/kg | Rat | Markedly reduced infarct volume by 30%; Increased levels of antioxidant enzymes (GSH-Px, CAT, SOD).[2] |
Table 2: Neuroprotective Effects in an Amyotrophic Lateral Sclerosis (ALS) Model
| Compound | Dosage | Animal Model | Key Outcomes |
| Riluzole | 4, 8 mg/kg | Rat (6-OHDA model of PD) | Prevented the decrease in EAAT-2 expression; Improved erectile function.[3] |
| Edaravone | High dose | Mouse (mutant SOD1 G93A) | Slowed the degeneration of motor neurons; Reduced deposition of mutant SOD1 in the spinal cord.[4] |
| Sephin1 | 4, 8 mg/kg | Mouse (SOD1 G93A) | Decreased TDP-43 in triton-insoluble fraction; Improved motor neuron survival.[5] |
Experimental Protocols
A detailed methodology for a key in vivo experiment is provided below. This protocol is based on a widely used model for acute ischemic stroke.
Protocol: Evaluation of Neuroprotective Effects in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
Objective: To assess the efficacy of a test compound in reducing brain injury following focal cerebral ischemia.
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
Procedure:
-
Anesthesia: Anesthetize the rat using isoflurane (4% for induction, 2% for maintenance) in oxygen.
-
Surgical Preparation: Place the rat in a supine position. Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
MCA Occlusion: Ligate the distal ECA. A silicon rubber-coated filament is introduced into the ICA through the ECA stump to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60-120 minutes.
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion of the MCA territory.
-
Treatment: Administer the test compound or vehicle at predetermined time points (e.g., before, during, or after MCAO).
-
Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson scale or modified Neurological Severity Score).
-
Infarct Volume Measurement: At 48 hours post-MCAO, sacrifice the animals and remove the brains. Slice the brain into 2 mm coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will appear white, while viable tissue stains red. Calculate the infarct volume using imaging software.
Visualization of Pathways and Workflows
Signaling Pathways in Neuroprotection
Many neuroprotective agents exert their effects by modulating key signaling pathways involved in cell survival, inflammation, and oxidative stress. The diagram below illustrates some of the major pathways targeted by compounds like Resveratrol and Curcumin.
Caption: Key signaling pathways modulated by neuroprotective agents.
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for the in vivo validation of a novel neuroprotective compound.
Caption: Experimental workflow for in vivo validation of a neuroprotective compound.
Conclusion
While direct in vivo evidence for the neuroprotective effects of this compound is currently limited, its chemical structure suggests it is a candidate for further investigation. The experimental models and comparative data presented in this guide provide a robust framework for researchers to design and execute preclinical studies to validate its efficacy. A systematic approach, as outlined in the experimental workflow, is crucial for obtaining reliable and reproducible data that can inform the potential translation of this compound into clinical applications.
References
- 1. Neuroprotective effects of edaravone, a free radical scavenger, on the rat hippocampus after pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Analytical Techniques for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantification and characterization of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices, impurity profiling, and stability studies. This guide provides a comparative overview of key analytical techniques that can be employed for the analysis of this compound, outlining their principles, potential experimental protocols, and performance characteristics. While specific validated methods and extensive experimental data for this particular analyte are not widely available in the public domain, this guide extrapolates from established methodologies for similar chemical structures, offering a foundational framework for method development and validation.
Overview of Analytical Techniques
Several analytical techniques are suitable for the analysis of this compound, each with its own set of advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of technique depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, structural information, or high-throughput screening.
Data Presentation: A Comparative Summary
Due to the limited availability of specific experimental data for this compound, the following table provides a generalized comparison of the expected performance of the discussed analytical techniques. These values are typical for the analysis of small organic molecules in a pharmaceutical setting and should be considered as a starting point for method development and validation.
| Analytical Technique | Typical Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Throughput |
| HPLC-UV | >0.999 | 1-10 ng/mL | 5-50 ng/mL | 98-102% | <2% | Medium |
| LC-MS/MS | >0.99 | 0.01-1 ng/mL | 0.05-5 ng/mL | 95-105% | <15% | High |
| UV-Vis Spectroscopy | >0.99 | 1-10 µg/mL | 5-50 µg/mL | 90-110% | <5% | High |
| qNMR | >0.999 | 10-100 µg/mL | 50-500 µg/mL | 99-101% | <1% | Low |
Experimental Protocols
The following sections detail generalized experimental protocols for each analytical technique. These should be adapted and validated for the specific analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used technique for the quantification of pharmaceutical compounds.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by measuring the UV spectrum of the compound (a starting point could be around 254 nm or the lambda max).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For assay of a drug product, dissolve the formulation in a suitable solvent, sonicate, and filter through a 0.45 µm filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalysis or trace-level impurity detection.
Instrumentation:
-
An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
LC Conditions:
-
Similar to the HPLC method, but often with faster gradients and smaller column particle sizes for higher throughput.
MS/MS Conditions:
-
Ionization Mode: ESI positive, given the presence of the dimethylamino group.
-
Precursor Ion: The [M+H]⁺ ion of 3-(4-Dimethylamino-phenyl)-propionic acid.
-
Product Ions: To be determined by infusing a standard solution and performing a product ion scan.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification.
Sample Preparation (for biological matrices):
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma or serum sample, vortex, and centrifuge to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous sample into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Use a sorbent to retain the analyte and wash away interferences.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple and cost-effective technique for the quantification of the pure substance or in simple formulations.
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
Methodology:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a solution of the compound across the UV-Vis range (e.g., 200-400 nm) against a solvent blank.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the same compound.[1]
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mandatory Visualizations
To aid in the understanding of the analytical workflows, the following diagrams are provided.
Caption: A generalized workflow for the analysis of this compound by HPLC.
Caption: A typical workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.
Conclusion
The selection of an appropriate analytical technique for this compound is contingent upon the specific analytical objective. HPLC-UV offers a balance of performance and accessibility for routine quality control. LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalysis and trace impurity determination. UV-Vis spectroscopy is a simple, high-throughput method for straightforward assays, while qNMR serves as a powerful primary method for certification of reference standards. The information and protocols provided in this guide serve as a valuable starting point for the development and validation of robust analytical methods for this compound. It is imperative that any method be fully validated according to the relevant regulatory guidelines to ensure the generation of accurate and reliable data.
References
Comparative Analysis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride: A Guide to Cross-Reactivity and Pharmacological Profile
This guide provides a comparative analysis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, a small molecule with potential pharmacological applications. Due to the limited direct experimental data on its cross-reactivity, this document leverages information on structurally similar compounds, such as phenylethylamine and N-substituted β-alanine derivatives, to infer its potential biological activity and off-target effects. The content is intended for researchers, scientists, and drug development professionals to inform early-stage drug discovery and development decisions.
Introduction to this compound
This compound is an aromatic amino acid derivative. Its structure, featuring a phenylethylamine backbone, suggests potential interactions with various biological targets, particularly within the central nervous system. Compounds with similar structures have shown potential in modulating neurotransmitter levels, indicating possible applications in treating mood disorders and pain management. As a building block in chemical synthesis, it holds promise for the development of novel therapeutic agents.
The Importance of Cross-Reactivity Studies
In drug development, cross-reactivity refers to the ability of a compound to bind to multiple, often unintended, biological targets. This can lead to off-target effects, which may be beneficial, benign, or adverse. Early assessment of cross-reactivity is crucial for identifying potential safety liabilities and for understanding the full pharmacological profile of a drug candidate. Common methods for evaluating cross-reactivity include immunoassays (like ELISA) and receptor binding assays.
Comparative Analysis with Structurally Related Compounds
To contextualize the potential performance of this compound, this section compares it with other phenylethylamine and β-alanine derivatives for which experimental data are available.
Immunoassay Cross-Reactivity
Immunoassays are frequently used for drug screening and therapeutic drug monitoring. Cross-reactivity in these assays can lead to false-positive results. The structural similarity of this compound to phenylethylamines suggests a potential for cross-reactivity in immunoassays designed to detect amphetamine-like compounds. Studies on other phenethylamine derivatives have shown that structural modifications significantly impact their cross-reactivity profiles in various commercial immunoassays.
Table 1: Inferred Immunoassay Cross-Reactivity Profile
| Compound/Class | Target Assay | Potential for Cross-Reactivity | Supporting Evidence/Inference |
| This compound | Amphetamine Immunoassays | Possible | Structural similarity to phenylethylamine, a known cross-reactant in some amphetamine assays. The propionic acid side chain may reduce affinity compared to classic amphetamines. |
| Phenylethylamine | Amphetamine Immunoassays | Moderate to High | Frequently cited as a cross-reactant in package inserts for various amphetamine immunoassays.[1] |
| Methamphetamine | Amphetamine Immunoassays | High (Target Analyte) | The primary target of methamphetamine-specific immunoassays. |
| MDMA (Ecstasy) | MDMA/Amphetamine Immunoassays | High (Target Analyte) | Specific assays are designed to detect MDMA, but it can also cross-react with general amphetamine assays. |
Receptor Binding Profile
The pharmacological effects of phenethylamine derivatives are often mediated by their interaction with monoamine transporters and receptors, such as serotonin (5-HT), dopamine (DAT), and norepinephrine (NET) transporters. The binding affinity of a compound to these targets can indicate its potential therapeutic efficacy and side-effect profile.
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Structurally Related Compounds
| Compound | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) | Reference |
| This compound | Undetermined | Undetermined | Undetermined | N/A |
| Citalopram | 1-40 | >1000 | >1000 | [2] |
| Phenethylamine | High µM range | High µM range | High µM range | [3] |
| MDA | ~100 | ~25 | ~150 | Inferred from multiple sources |
Note: Data for this compound is not available and would require experimental determination.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays relevant to the study of this compound.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol outlines a competitive ELISA to determine the cross-reactivity of a test compound with an antibody specific for a target analyte (e.g., amphetamine).
-
Coating: Microplate wells are coated with a conjugate of the target analyte (e.g., amphetamine-BSA).
-
Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Competition: A mixture of a fixed concentration of the primary antibody and varying concentrations of the test compound or the standard (unconjugated target analyte) is added to the wells.
-
Incubation: The plate is incubated to allow the antibody to bind to either the compound in solution or the coated antigen.
-
Washing: The plate is washed to remove unbound antibodies and compounds.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added, which binds to the primary antibody captured on the plate.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Measurement: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the test compound.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the signal (IC50) is calculated and compared to the IC50 of the standard to determine the percent cross-reactivity.
Radioligand Receptor Binding Assay
This protocol describes a method to determine the binding affinity of a test compound to a specific receptor (e.g., serotonin transporter, SERT).
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Assay Setup: In a multi-well plate, the following are added:
-
A fixed concentration of a radiolabeled ligand specific for the receptor (e.g., [³H]-citalopram for SERT).
-
Varying concentrations of the unlabeled test compound.
-
The prepared cell membranes.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]
Visualizations
The following diagrams illustrate key workflows and a hypothetical signaling pathway relevant to the pharmacological assessment of this compound.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Benchmarking 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride against standard reference compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic GPR139 agonist, JNJ-63533054, against other standard reference compounds for the G protein-coupled receptor 139 (GPR139). GPR139 is an orphan receptor predominantly expressed in the central nervous system, making it a promising target for neuropsychiatric and behavioral disorders.[1] This document summarizes key performance data, details experimental protocols for essential assays, and visualizes the receptor's signaling pathway to aid in the selection and application of appropriate research tools.
Performance Comparison of GPR139 Agonists
The following table summarizes the in vitro potency and binding affinity of JNJ-63533054 and other standard reference compounds for the GPR139 receptor. JNJ-63533054 emerges as a highly potent and selective synthetic agonist, exhibiting significantly higher affinity and potency compared to the endogenous agonists, L-Tryptophan and L-Phenylalanine, and comparable potency to another synthetic agonist, TAK-041.
| Compound | Type | Assay | Species | Potency (EC₅₀) | Binding Affinity (Kᵢ/Kd) |
| JNJ-63533054 | Synthetic Agonist | Calcium Mobilization | Human | 16 nM[2][3][4][5] | 10 nM (Kd)[2][6] |
| GTPγS Binding | Human | 17 nM[2][5][6] | |||
| Calcium Mobilization | Rat | 63 nM[2][5][6] | 32 nM (Kd)[2][6] | ||
| Calcium Mobilization | Mouse | 28 nM[2][5][6] | 23 nM (Kd)[2][6] | ||
| TAK-041 (Zelatriazin) | Synthetic Agonist | Calcium Mobilization | Human | 22 nM[7][8] | Not Reported |
| L-Tryptophan | Endogenous Agonist | Calcium Mobilization | Human | 30-300 µM[9][10][11] | |
| L-Phenylalanine | Endogenous Agonist | Calcium Mobilization | Human | 30-300 µM[9][10][11] |
GPR139 Signaling Pathway
GPR139 primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium is a key downstream signaling event and is the basis for the widely used calcium mobilization assay.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below. These protocols are essential for the characterization and comparison of GPR139 agonists.
In Vitro Assay: Calcium Mobilization
This assay measures the increase in intracellular calcium concentration following GPR139 activation.
Materials:
-
HEK293 or CHO cells stably expressing human GPR139.[2]
-
Culture medium (e.g., DMEM/F12 with 10% FBS).[2]
-
Black, clear-bottom 96-well or 384-well cell culture plates.[2]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).[2]
-
Fluo-4 AM or other suitable calcium-sensitive dye.[2]
-
GPR139 agonist (e.g., JNJ-63533054, L-Tryptophan).[2]
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[2]
Procedure:
-
Cell Plating: Seed GPR139-expressing cells into black, clear-bottom plates at a density that will form a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate). Incubate overnight at 37°C in a 5% CO₂ incubator.[2][13]
-
Dye Loading: Prepare a dye loading solution by dissolving Fluo-4 AM in Assay Buffer to a final concentration of 1-4 µM. Probenecid (e.g., 2.5 mM) can be included to inhibit organic anion transporters. Aspirate the culture medium from the cells, wash once with Assay Buffer, and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C, protected from light.[2][12]
-
Compound Preparation: Prepare a serial dilution of the GPR139 agonist in Assay Buffer at 4-5 times the final desired concentration in a separate "compound plate".[2]
-
Fluorescence Measurement: Place both the cell and compound plates into the fluorescence microplate reader. Program the instrument to measure baseline fluorescence for a short period, followed by the automated addition of the agonist from the compound plate. Continue to measure the fluorescence intensity for several minutes to capture the peak calcium response.[2]
-
Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[12]
In Vitro Assay: HTRF cAMP Assay
This assay measures changes in intracellular cyclic AMP (cAMP) levels, which can be modulated by Gq/11 signaling.
Materials:
-
GPR139-expressing cells.
-
Stimulation buffer.[7]
-
HTRF cAMP assay kit (containing anti-cAMP cryptate and d2-labeled cAMP).[7][9]
-
384-well white plates.
-
HTRF-compatible plate reader.[7]
Procedure:
-
Cell Preparation: Culture and harvest GPR139-expressing cells. Resuspend the cells in stimulation buffer at the desired density.[9]
-
Agonist Stimulation: Dispense the cell suspension into the wells of a 384-well white plate. Add the GPR139 agonist at various concentrations and incubate for 30 minutes at room temperature.[7]
-
Lysis and Detection: Add the HTRF detection reagents (d2-labeled cAMP and anti-cAMP cryptate) to the wells. These reagents will lyse the cells and initiate the competitive binding assay.[7]
-
Incubation and Measurement: Incubate the plate for 1 hour at room temperature. Measure the HTRF signal on a compatible plate reader.[9]
-
Data Analysis: The HTRF signal is inversely proportional to the amount of cAMP produced by the cells. Convert the raw HTRF values to cAMP concentrations using a standard curve and plot the results against the log agonist concentration to determine the EC₅₀.[9]
In Vivo Assay: c-Fos Expression
This assay measures neuronal activation in specific brain regions following agonist administration by detecting the expression of the immediate early gene c-fos.
Materials:
-
Male mice.
-
GPR139 agonist (JNJ-63533054).[14]
-
Vehicle (e.g., 0.5% HPMC in water).[14]
-
4% paraformaldehyde (PFA).[14]
-
Primary antibody against c-Fos.
-
Appropriate secondary antibody and detection reagents.
-
Microscope for imaging.
Procedure:
-
Compound Administration: Orally dose mice with the GPR139 agonist (e.g., 10 or 30 mg/kg JNJ-63533054) or vehicle.[14]
-
Perfusion and Tissue Collection: One hour after dosing, deeply anesthetize the animals and transcardially perfuse with 4% PFA. Remove the brains and post-fix overnight in 4% PFA.[14]
-
Immunohistochemistry: Section the brains and perform immunohistochemistry for c-Fos using a standard protocol.
-
Imaging and Analysis: Capture images of the brain regions of interest (e.g., habenula, dorsal striatum) and quantify the number of c-Fos positive cells.[14] Compare the number of activated neurons between the agonist-treated and vehicle-treated groups.
Logical Workflow for GPR139 Agonist Characterization
The following diagram illustrates a typical workflow for the characterization of a novel GPR139 agonist.
References
- 1. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Identification of a novel scaffold for a small molecule GPR139 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Phenylpropionic Acid Derivatives: A Guide to Experimental Reproducibility
Disclaimer: Extensive literature searches did not yield specific experimental data for the biological activity of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. Therefore, this guide provides a comparative analysis of structurally similar 3-phenylpropionic acid derivatives to offer insights into the potential experimental evaluation of this class of compounds. The data and protocols presented herein are based on published studies of these analogs and serve as a reference for researchers, scientists, and drug development professionals.
This guide presents a comparative overview of the biological activities of various 3-phenylpropionic acid derivatives, offering a framework for designing and interpreting experiments with compounds of this structural class. The following sections detail the performance of these alternatives, supported by experimental data and methodologies.
Quantitative Data Summary
The biological activities of several classes of 3-phenylpropionic acid derivatives are summarized below. These tables highlight the diverse potential applications of this scaffold, from oncology to metabolic diseases and neurodegenerative disorders.
Table 1: Anticancer and Antioxidant Activities of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound ID | Modification | A549 Cell Viability (%)[1][2] | Noncancerous Vero Cell Viability (%)[1][2] |
| 12 | Varies | ~50 | >80 |
| 20 | 2-furyl substituent | ~50 | >90 |
| 21 | Varies | ~50 | >80 |
| 22 | Varies | ~50 | >80 |
| 29 | Phenyl substituent | ~50 | >80 |
| Doxorubicin | Positive Control | <50 | Not specified |
| Cisplatin | Positive Control | ~70 | Not specified |
Table 2: FFA4 Agonistic Activity of 3-(4-(Phenoxymethyl)phenyl)propanoic Acid Derivatives [3][4]
| Compound ID | Linkage | pEC50 | Selectivity against FFA1 |
| 1g | O-C | 5.81 ± 0.04 | >64-fold |
| 2m | SO2-N | 5.66 ± 0.04 | >46-fold |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Tertiary Amine Derivatives of Phenylpropionic Acid
| Compound Class | General Structure | IC50 Range (µM) |
| Cinnamic acid derivatives | C6H5-CH=CH-CO-NR2 | 3.64 and higher |
| Phenylpropionic acid derivatives | C6H5-CH2-CH2-CO-NR2 | Generally less potent than cinnamic acid derivatives |
| Sorbic acid derivatives | CH3-(CH)4-CO-NR2 | Generally less potent than cinnamic acid derivatives |
| Hexanoic acid derivatives | CH3-(CH2)4-CO-NR2 | Generally less potent than sorbic acid derivatives |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below to ensure reproducibility.
In Vitro Anticancer Activity: MTT Assay[5]
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Maintain A549 human lung carcinoma cells and Vero noncancerous kidney epithelial cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
Replace the existing medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24-72 hours.
-
-
MTT Assay:
-
Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
FFA4 Receptor Agonist Activity Assay[6]
This protocol is used to determine the agonistic activity of compounds on the Free Fatty Acid Receptor 4 (FFA4).
-
Cell Culture:
-
Use a cell line stably expressing the human FFA4 receptor (e.g., CHO-K1 cells).
-
Culture the cells in an appropriate medium.
-
-
Calcium Mobilization Assay:
-
Seed the cells into 96-well plates and allow them to attach overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds in a suitable assay buffer.
-
Add the compound dilutions to the cells and measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates calcium mobilization, a downstream effect of FFA4 activation.
-
-
Data Analysis:
-
Plot the change in fluorescence against the compound concentration.
-
Fit the data to a dose-response curve to determine the pEC50 value (the negative logarithm of the molar concentration that produces 50% of the maximum possible response).
-
Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method[7][8]
This colorimetric assay is used to measure the inhibition of acetylcholinesterase activity.
-
Reagents:
-
Acetylcholinesterase (AChE) enzyme solution.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.
-
Phosphate buffer (pH 8.0).
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the ATCI substrate.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each compound concentration.
-
Determine the percentage of inhibition of AChE activity compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and evaluation of novel chemical compounds, applicable to the derivatives discussed in this guide.
Caption: A generalized workflow for the synthesis, in vitro screening, and lead identification of novel compounds.
Signaling Pathway
The following diagram depicts a simplified representation of a G-protein coupled receptor (GPCR) signaling pathway, which is relevant to the activity of FFA4 agonists.
Caption: A simplified diagram of the Gq-coupled GPCR signaling cascade, relevant to FFA4 receptor activation.
References
Confirming the identity and purity of synthesized 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methods for confirming the identity and purity of synthesized 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride. It includes detailed experimental protocols, comparative data, and a discussion of an alternative compound, 3-(4-Aminophenyl)propionic acid, to offer a broader context for researchers in the field.
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route involves the Eschweiler-Clarke methylation of 3-(4-Aminophenyl)propionic acid. This method is a well-established procedure for the methylation of primary and secondary amines.[1][2][3][4]
Alternatively, catalytic hydrogenation of 3-(4-(Dimethylamino)phenyl)acrylic acid can be employed. This reaction typically utilizes a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol or ethanol under a hydrogen atmosphere.
Following the synthesis, the crude product is converted to its hydrochloride salt and purified by recrystallization to yield a solid final product.[5][6]
Identity Confirmation
The structural identity of the synthesized compound is unequivocally confirmed through a combination of spectroscopic techniques.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. For this compound, both ¹H and ¹³C NMR spectra are essential for confirming the presence of all key functional groups and their connectivity.
2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O groups, as well as vibrations associated with the aromatic ring and the N,N-dimethylamino group.
2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Purity Analysis
3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized compound. A reversed-phase HPLC method can be developed to separate the target compound from any starting materials, by-products, or other impurities.
Comparison with an Alternative: 3-(4-Aminophenyl)propionic acid
For comparative purposes, we present data for 3-(4-Aminophenyl)propionic acid, a key precursor in one of the proposed synthetic routes for the target compound. This comparison highlights the changes in physicochemical and spectroscopic properties upon N,N-dimethylation.
Data Presentation
Table 1: Physicochemical Properties
| Property | This compound | 3-(4-Aminophenyl)propionic acid |
| Molecular Formula | C₁₁H₁₆ClNO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 229.70 g/mol [5][6][7] | 165.19 g/mol |
| Appearance | Solid[6] | Solid |
Table 2: ¹H NMR Spectral Data (Predicted)
| Protons | This compound (δ, ppm) | 3-(4-Aminophenyl)propionic acid (δ, ppm) |
| -CH₃ (N,N-dimethyl) | ~3.0 (s, 6H) | - |
| -CH₂- (propionic acid) | ~2.6 (t, 2H), ~2.9 (t, 2H) | ~2.5 (t, 2H), ~2.8 (t, 2H) |
| Aromatic -CH- | ~7.2-7.4 (m, 4H) | ~6.6 (d, 2H), ~6.9 (d, 2H) |
| -NH₂ | - | ~3.5 (br s, 2H) |
| -COOH | ~12.0 (br s, 1H) | ~12.0 (br s, 1H) |
Table 3: ¹³C NMR Spectral Data (Predicted)
| Carbon | This compound (δ, ppm) | 3-(4-Aminophenyl)propionic acid (δ, ppm) |
| -CH₃ (N,N-dimethyl) | ~40.0 | - |
| -CH₂- (propionic acid) | ~30.0, ~35.0 | ~30.0, ~36.0 |
| Aromatic C | ~112.0, ~129.0, ~135.0, ~150.0 | ~115.0, ~129.0, ~130.0, ~145.0 |
| -C=O | ~175.0 | ~175.0 |
Table 4: IR Spectral Data (Predicted)
| Functional Group | This compound (cm⁻¹) | 3-(4-Aminophenyl)propionic acid (cm⁻¹) |
| O-H (Carboxylic acid) | 2500-3300 (broad) | 2500-3300 (broad) |
| C-H (Aromatic/Aliphatic) | 2850-3100 | 2850-3100 |
| C=O (Carboxylic acid) | ~1710 | ~1710 |
| C=C (Aromatic) | ~1600, ~1500 | ~1600, ~1500 |
| N-H (Amine) | - | ~3300-3400 |
Table 5: Mass Spectrometry Data
| Compound | Expected [M+H]⁺ (m/z) |
| 3-(4-Dimethylamino-phenyl)-propionic acid | 194.12 |
| 3-(4-Aminophenyl)propionic acid | 166.08 |
Table 6: HPLC Purity Analysis Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Experimental Protocols
Synthesis of this compound via Eschweiler-Clarke Reaction
-
To a solution of 3-(4-Aminophenyl)propionic acid in formic acid, add aqueous formaldehyde.
-
Heat the reaction mixture at reflux for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.
-
Collect the solid by filtration and recrystallize from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain the pure product.
NMR Sample Preparation
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
IR Sample Preparation
Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an ATR accessory.
Mass Spectrometry Sample Preparation
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) and introduce it into the mass spectrometer via direct infusion or after separation by HPLC.
HPLC Sample Preparation
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Analytical workflow for identity and purity confirmation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-(4-(Dimethylamino)Phenyl)Propanoic Acid Hydrochloride | C11H16ClNO2 | CID 24721206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, ensuring compliance with regulatory standards and minimizing risks.
Immediate Safety and Hazard Profile
Before handling this compound, it is crucial to be aware of its hazard profile. This information, summarized from safety data sheets (SDS), dictates the necessary safety precautions and disposal methodology.
According to safety information, this compound is classified as causing serious eye irritation. It is a combustible solid and should be handled with care.
| Hazard Classification | Description | Precautionary Statements |
| Eye Irritation | Causes serious eye irritation (H319) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Combustibility | Combustible Solid | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1] |
| Storage | Tightly closed. Dry. | Store in a well-ventilated place. Keep container tightly closed.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to national and local regulations. The following protocol provides a general framework for its safe disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[3] If there is a risk of generating dust, respiratory protection may be required.
2. Waste Collection:
-
Do not mix with other waste.
-
Leave the chemical in its original container whenever possible.
-
If transferring to a new container, ensure it is properly labeled with the full chemical name and associated hazards.
-
Collect waste in a designated, sealed, and properly labeled container.
3. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
4. Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
5. Spill and Emergency Procedures:
-
In the event of a spill, avoid substance contact and ensure adequate ventilation.
-
For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable disposal container.[2]
-
Cover drains to prevent the material from entering waterways.[3]
-
In case of contact:
-
Eyes: Rinse cautiously with plenty of water for several minutes. If irritation persists, seek medical attention.
-
Skin: Rinse skin with water/shower.
-
Inhalation: Move to fresh air.
-
Ingestion: Immediately drink water (two glasses at most) and consult a physician.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only. Always refer to the specific Safety Data Sheet (SDS) for this compound and consult with your institution's Environmental Health and Safety (EHS) department for complete and accurate disposal procedures. Regulations may vary by location.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
